2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride
Description
Properties
IUPAC Name |
2-pyrrolidin-1-ylacetohydrazide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-8-6(10)5-9-3-1-2-4-9;;/h1-5,7H2,(H,8,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRPTQFULFDENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pyrrolidinyl Acetohydrazide Scaffold: From Synthetic Intermediate to Bioactive Pharmacophore
The following technical guide details the discovery, synthetic evolution, and pharmacological utility of Pyrrolidinyl Acetohydrazide (2-(pyrrolidin-1-yl)acetohydrazide) and its derivatives.
Executive Summary & Chemical Identity
Pyrrolidinyl acetohydrazide (CAS: 7171-96-2) is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for varying biological targets. While often overshadowed by its famous cousins, the racetams (e.g., Piracetam), this hydrazide derivative serves as a critical junction point in drug design, linking the lipophilic, neurological-active pyrrolidine ring with the high-affinity hydrogen-bonding capacity of the hydrazide moiety.
-
IUPAC Name: 2-(pyrrolidin-1-yl)acetohydrazide[1]
-
Molecular Formula:
-
Key Role: Precursor for acylhydrazones (Schiff bases) exhibiting antimicrobial, anticonvulsant, and anticancer properties.
Historical Genesis: The "Racetam" Divergence
The history of pyrrolidinyl acetohydrazide is inextricably linked to the "Golden Age" of rational drug design in the 1960s and 70s, driven by the discovery of Piracetam (2-oxo-1-pyrrolidineacetamide) by Corneliu Giurgea in 1964.
Phase I: The CNS Focus (1960s–1980s)
Following the success of Piracetam as a nootropic (cognitive enhancer), medicinal chemists began exhaustively modifying the pyrrolidone core. The goal was to increase lipophilicity and receptor affinity.
-
The Modification: Chemists replaced the rigid amide tail of Piracetam with a hydrazide linker.
-
The Logic: The hydrazide group (
) introduced an additional nitrogen donor, allowing for more complex hydrogen bonding networks and metal chelation, which are critical for enzyme inhibition.
Phase II: The Antimicrobial Shift (1990s–Present)
As antibiotic resistance (AMR) surged in the late 20th century, the scaffold found new life. Researchers discovered that condensing pyrrolidinyl acetohydrazide with aromatic aldehydes created hydrazones with potent activity against resistant bacterial strains (e.g., S. aureus, M. tuberculosis). The pyrrolidine ring improved cell membrane permeability, while the hydrazone tail disrupted bacterial metal homeostasis.
Synthetic Architecture & Protocols
The synthesis of pyrrolidinyl acetohydrazide is a self-validating, two-step nucleophilic substitution sequence.
Protocol A: Synthesis of the Parent Hydrazide
-
Objective: Synthesis of 2-(pyrrolidin-1-yl)acetohydrazide from pyrrolidine.
-
Reaction Type: N-Alkylation followed by Hydrazinolysis.
Step 1: Formation of the Ester Intermediate
-
Reagents: Pyrrolidine (1.0 eq), Ethyl chloroacetate (1.1 eq), Anhydrous
(2.0 eq). -
Solvent: Dry Acetone or Acetonitrile.
-
Procedure:
-
Dissolve pyrrolidine in solvent under
atmosphere. -
Add
to act as an acid scavenger (capturing HCl). -
Add Ethyl chloroacetate dropwise at 0°C to prevent uncontrolled exotherms.
-
Reflux for 6–8 hours.
-
Validation: TLC (Hexane:Ethyl Acetate 7:3) should show the disappearance of pyrrolidine.
-
Workup: Filter inorganic salts, evaporate solvent. Yields Ethyl 2-(pyrrolidin-1-yl)acetate as an oil.
-
Step 2: Hydrazinolysis (The Critical Step)
-
Reagents: Ethyl 2-(pyrrolidin-1-yl)acetate (from Step 1), Hydrazine Hydrate (99%, 5.0 eq).
-
Solvent: Absolute Ethanol.
-
Procedure:
-
Dissolve the ester in ethanol.
-
Add hydrazine hydrate (excess is crucial to prevent dimer formation).
-
Reflux for 4–6 hours.
-
Crystallization: Cool the mixture to 0°C. The hydrazide often precipitates as white/off-white crystals.
-
Purification: Recrystallize from ethanol/ether.
-
Yield: Typically 70–85%.
-
Protocol B: Hydrazone Derivatization (The Bioactive Form)
To activate the scaffold for biological testing, it is usually converted into a Schiff base.
-
Reaction: Hydrazide + Aromatic Aldehyde
Acylhydrazone + . -
Key Insight: Electron-withdrawing groups (e.g.,
, ) on the aldehyde typically enhance antimicrobial potency by increasing the acidity of the -NH- proton.
Visualizing the Chemical Logic
The following diagram illustrates the synthetic pathway and the branching logic of Structure-Activity Relationships (SAR).
Figure 1: Synthetic evolution of the Pyrrolidinyl Acetohydrazide scaffold. The "Hydrazide" node acts as the divergent point for generating diverse bioactive libraries.
Pharmacological Applications & Mechanisms
Antimicrobial Activity
The most prolific use of this scaffold is in developing non-beta-lactam antibiotics.
-
Mechanism: The hydrazone moiety (
) acts as a chelating agent. It binds essential metal ions (like or ) required for bacterial enzyme function (e.g., methionine aminopeptidase). -
Data Insight: Derivatives with nitro or halo substituents on the phenyl ring (attached via the hydrazone) often show MIC (Minimum Inhibitory Concentration) values comparable to Ciprofloxacin against Gram-positive bacteria.
Anticonvulsant Activity
Building on the "Racetam" legacy, these compounds modulate neuronal excitability.
-
Target: Voltage-gated Sodium Channels (VGSCs) and GABA-A receptors.
-
SAR Rule: The pyrrolidine ring mimics the cyclic GABA structure, while the hydrazide tail provides H-bond donor/acceptor sites that stabilize binding in the channel pore.
Comparative Activity Table:
| Derivative Type | R-Group (Aldehyde) | Primary Target | Potency Reference |
| Parent Hydrazide | N/A | Synthetic Intermediate | Low/Inactive |
| Hydrazone | 4-Nitrobenzaldehyde | S. aureus (Antimicrobial) | High (MIC < 10 µg/mL) |
| Hydrazone | 2-Chlorobenzaldehyde | VGSC (Anticonvulsant) | Moderate (ED50 ~20 mg/kg) |
| Cyclized | 1,3,4-Oxadiazole | M. tuberculosis | High (Anti-tubercular) |
Scientific Integrity & Future Outlook
Trustworthiness of the Scaffold
The pyrrolidinyl acetohydrazide motif is chemically stable but metabolically active. In vivo, the hydrazone linkage can be susceptible to hydrolysis in highly acidic environments (stomach), reverting to the parent hydrazide and aldehyde.
-
Drug Design Tip: To improve metabolic stability, researchers often cyclize the hydrazide into a 1,3,4-oxadiazole or 1,2,4-triazole ring. This retains the pharmacophore geometry while preventing hydrolytic cleavage.
Future Directions
Current research focuses on hybrid molecules : linking the pyrrolidinyl acetohydrazide unit to other known drugs (e.g., NSAIDs or quinolones) to create "dual-action" prodrugs that reduce resistance development.
References
-
PubChem. (n.d.).[1] 2-(Pyrrolidin-1-yl)acetohydrazide (CID 3270682).[1] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Kataria, R., et al. (2019).[2] Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity.[2] Asian Journal of Chemistry.[2] Retrieved from [Link][3][4][5]
-
Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research.[6][7] (Contextual grounding on hydrazide mechanism).
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[6] Molecules (MDPI). Retrieved from [Link]
Sources
- 1. 2-(Pyrrolidin-1-yl)acetohydrazide | C6H13N3O | CID 3270682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rjptonline.org [rjptonline.org]
The Pharmacological Versatility of Hydrazide Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Potential of the Hydrazide Scaffold
To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of medicinal chemistry, this guide offers an in-depth exploration of a uniquely versatile class of compounds: hydrazide derivatives. For decades, the simple yet reactive hydrazide moiety (-CONHNH₂) has served as a foundational building block in the synthesis of a vast array of heterocyclic and acyclic molecules. This chemical tractability, combined with the diverse pharmacological activities exhibited by the resulting derivatives, has cemented the hydrazide scaffold as a privileged structure in the quest for novel therapeutics.
This technical guide moves beyond a mere cataloging of biological activities. Instead, it is structured to provide a causal understanding of why these derivatives are effective, offering insights into their mechanisms of action and the structure-activity relationships that govern their potency. We will delve into detailed, field-proven experimental protocols, not as rigid templates, but as self-validating systems that empower you to rigorously assess the potential of your own novel hydrazide-based compounds. From synthesis to biological evaluation, this guide is designed to be a practical and authoritative resource for advancing the discovery and development of the next generation of hydrazide-based therapeutics.
I. The Chemical Biology of Hydrazide Derivatives: A Foundation of Reactivity and Diversity
The core of the hydrazide functional group, characterized by a carbonyl group attached to a hydrazine moiety, provides a rich platform for chemical modification. This inherent reactivity is the cornerstone of the diverse biological activities observed in its derivatives. The most common and impactful derivatization is the condensation reaction with aldehydes and ketones to form hydrazones, which possess the azomethine group (-NHN=CH-).[1][2] This transformation is critical, as it often converts a relatively simple hydrazide into a more complex, biologically active molecule with enhanced properties.
The hydrazone linkage is not merely a passive linker. Its electrochemical properties and ability to participate in hydrogen bonding and chelation with metal ions are often integral to the biological mechanism of action.[3] Furthermore, hydrazides serve as crucial synthons for a variety of heterocyclic systems, including oxadiazoles, pyrazoles, and triazoles, each with its own distinct pharmacological profile.[4]
General Synthesis of Hydrazide-Hydrazone Derivatives: A Step-by-Step Protocol
The synthesis of hydrazide-hydrazones is typically a straightforward condensation reaction. The following protocol for the synthesis of isonicotinoylhydrazones is representative of the general methodology.
Experimental Protocol: Synthesis of Isonicotinoylhydrazones [5]
-
Preparation of Isonicotinic Hydrazide (Isoniazid):
-
Step 1: Esterification. Isonicotinic acid is reacted with an alcohol (e.g., ethanol) in the presence of an acylation reagent to form the corresponding isonicotinate ester.[6]
-
Step 2: Hydrazinolysis. The isonicotinate ester is then reacted with hydrazine hydrate. This reaction is typically carried out under reflux in an alcoholic solvent.[7] The resulting isonicotinic hydrazide (isoniazid) is then purified, often by recrystallization.[6]
-
-
Condensation to Form Isonicotinoylhydrazone:
-
Step 1: Dissolution. Dissolve the synthesized or commercially obtained isonicotinic hydrazide in a suitable solvent, such as ethanol or methanol.
-
Step 2: Addition of Aldehyde/Ketone. To this solution, add an equimolar amount of the desired aldehyde or ketone.
-
Step 3: Catalysis (Optional but Recommended). Add a catalytic amount of an acid, such as glacial acetic acid, to facilitate the condensation reaction.
-
Step 4: Reaction. The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Step 5: Isolation and Purification. Upon completion, the reaction mixture is cooled, and the precipitated hydrazone product is collected by filtration. The product is then washed with a cold solvent and purified by recrystallization to yield the final, pure hydrazone derivative.
-
II. Antimicrobial Activity: A Continuing Battle Against Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Hydrazide derivatives have long been a fertile ground for the discovery of novel antimicrobial agents.[8] The prototypical example is isoniazid, a cornerstone of tuberculosis treatment.[9] The azomethine group of hydrazones is a key pharmacophore, and its presence is often correlated with potent antibacterial and antifungal activity.[10]
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of hydrazide derivatives are diverse. In the case of isoniazid, it is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently adducts with NAD(H), and this complex inhibits the activity of enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid biosynthesis and thus, for the integrity of the mycobacterial cell wall.[9] Other hydrazone derivatives may exert their antimicrobial effects by disrupting cell membrane integrity or by chelating essential metal ions required for microbial growth.[3][11]
In Vitro Antimicrobial Screening: A Protocol for Determining Minimum Inhibitory Concentration (MIC)
The following protocol outlines the broth microdilution method for determining the MIC of novel hydrazide derivatives against a panel of pathogenic bacteria.
Experimental Protocol: Broth Microdilution MIC Assay [12][13]
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test hydrazide derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Structure-Activity Relationship (SAR) in Antimicrobial Hydrazones
The antimicrobial potency of hydrazones can be significantly influenced by the nature of the substituents on the aromatic rings.
| Derivative Type | Key Structural Features | Observed Antimicrobial Activity | Reference(s) |
| Benzimidazole Hydrazones | Salicylaldehyde moiety | Potent activity against A. tumefaciens, C. fascians, E. carotovora, and P. solanacearum. | [14] |
| 5-Nitrofuran Hydrazones | 5-nitrofuran ring | Strong bactericidal effect against Gram-positive bacteria, including MRSA. | [13] |
| Indole-based Hydrazones | 5-methoxy substituted indole scaffold | High antitubercular activity with low toxicity. | [1] |
III. Anticancer Potential: Targeting the Hallmarks of Malignancy
The search for novel anticancer agents with improved efficacy and reduced toxicity is a primary focus of modern drug discovery. Hydrazide derivatives have emerged as a promising class of compounds with the ability to modulate various signaling pathways involved in cancer progression.[14][15]
Mechanisms of Anticancer Action
Hydrazide derivatives exert their anticancer effects through a variety of mechanisms, including:
-
Induction of Apoptosis: Many hydrazones have been shown to induce programmed cell death in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints (e.g., G1 or G2/M), thereby preventing the proliferation of cancer cells.[1][14]
-
Inhibition of Key Signaling Pathways: Hydrazide derivatives have been found to interfere with critical signaling pathways that are often dysregulated in cancer, such as the NF-κB pathway.[3] The NF-κB transcription factor plays a crucial role in inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers.[16][]
-
Enzyme Inhibition: Some hydrazide derivatives can inhibit the activity of enzymes that are overexpressed in cancer cells, such as histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2).[2][15]
In Vitro Anticancer Evaluation
A standard method for assessing the cytotoxic potential of novel compounds is the MTT assay, which measures cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hydrazide derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
IV. Anti-inflammatory and Analgesic Properties: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Hydrazide derivatives have demonstrated significant anti-inflammatory and analgesic properties, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18][19][20]
Mechanism of Anti-inflammatory Action
A primary mechanism of action for the anti-inflammatory effects of many hydrazide derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11] By selectively inhibiting COX-2, these compounds can reduce inflammation without affecting the gastroprotective functions of the constitutively expressed COX-1. Some hydrazide derivatives also modulate other inflammatory pathways, such as the NF-κB signaling pathway.[3]
In Vitro COX-2 Inhibition Assay
The following is a generalized protocol for a fluorometric assay to screen for COX-2 inhibitors.
Experimental Protocol: Fluorometric COX-2 Inhibition Assay [11][21][22][23]
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a fluorometric probe, arachidonic acid (substrate), and the test hydrazide derivative.
-
Reaction Setup: In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the test inhibitor at various concentrations. Include an enzyme control (no inhibitor) and a background control (no enzyme).
-
Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The fluorescent signal is proportional to the amount of prostaglandin G2 produced by the COX-2 enzyme.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.
V. Antitubercular Activity: A Renewed Focus on an Old Foe
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. As previously mentioned, the hydrazide scaffold is central to the activity of isoniazid, a first-line anti-TB drug.[9] This has spurred extensive research into novel hydrazide-hydrazone derivatives with improved activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[1][24]
Mechanism of Antitubercular Action
As with isoniazid, many hydrazide derivatives are thought to be prodrugs that require activation by the mycobacterial KatG enzyme. The activated form then targets enzymes involved in mycolic acid biosynthesis, leading to the disruption of the mycobacterial cell wall.[9] However, alternative mechanisms of action are also being explored.
In Vitro Antitubercular Activity Testing: The Microplate Alamar Blue Assay (MABA)
The MABA is a widely used and reliable method for determining the MIC of compounds against M. tuberculosis.[10][25][26]
Experimental Protocol: MABA for M. tuberculosis [25][26]
-
Preparation of Mycobacterial Inoculum: Grow M. tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1 and then dilute it to the desired final inoculum concentration.
-
Compound Dilution and Plate Setup: In a 96-well plate, perform serial dilutions of the test hydrazide derivatives in the culture medium. Include drug-free controls and a standard anti-TB drug (e.g., isoniazid or rifampicin) as a positive control.
-
Inoculation and Incubation: Add the mycobacterial inoculum to each well. Seal the plate and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, add a solution of Alamar Blue and Tween 80 to each well.
-
Re-incubation and Reading: Re-incubate the plate for 24 hours. A color change from blue to pink indicates bacterial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.
Quantitative Structure-Activity Relationship (QSAR) in Antitubercular Hydrazides
QSAR studies have been instrumental in identifying the key physicochemical properties that govern the antitubercular activity of hydrazide derivatives. These studies have revealed that lipophilicity (log P) and electronic parameters are often critical for potent activity.[14][24]
| Derivative Series | Key QSAR Findings | Reference(s) |
| Isoniazid Derivatives | Antitubercular activity is correlated with specific electronic and steric parameters, while lipophilicity (log P) shows a complex relationship. | [24] |
| Benzimidazol-1-yl-acetohydrazones | Hydrophobic parameters (ClogP), aqueous solubility (LogS), and hydrogen bond acceptor capacity show significant correlation with antibacterial activity. | [14] |
| Various Hydrazones | The presence of a 5-nitro-furan-2-yl moiety significantly enhances activity against both sensitive and resistant strains of M. tuberculosis. | [24] |
VI. Conclusion and Future Directions
The hydrazide scaffold and its derivatives, particularly hydrazones, represent a remarkably fruitful area of research in medicinal chemistry. Their synthetic accessibility, coupled with their diverse and potent biological activities, ensures their continued relevance in the pursuit of novel therapeutics. The insights and protocols provided in this guide are intended to serve as a robust foundation for your research and development efforts.
Future research in this field will likely focus on several key areas:
-
Rational Drug Design: The use of computational tools and a deeper understanding of SAR will enable the more targeted design of hydrazide derivatives with improved potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their effects will be crucial for optimizing their therapeutic potential and identifying potential off-target effects.
-
Combination Therapies: Exploring the synergistic effects of hydrazide derivatives with existing drugs is a promising strategy for overcoming drug resistance and enhancing therapeutic efficacy.
As we continue to unravel the complexities of human disease, the versatile hydrazide scaffold will undoubtedly remain a valuable tool in the armamentarium of the medicinal chemist.
References
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Bingul, M., Tan, O., Gardner, C. R., Sutton, S. K., Arndt, G. M., Marshall, G. M., Cheung, B. B., Kumar, N., & Black, D. S. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916. [Link]
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da Silva, A. C. M., de Souza, M. C. B. V., & de Alencastro, R. B. (2012). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Molecules, 17(5), 5675-5691. [Link]
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Isoniazid-Derived Hydrazones Synthesized by Co-grinding of Isoniazide and an Aldehyde. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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The Pharma Innovation Journal. (2017). In-vitro MABA anti-tuberculosis assay of Eclipta Alba (L.) Hassk whole plant. Retrieved from [Link]
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de Oliveira, R. S., de Lima, M. C. A., & de Farias, K. M. (2021). Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice. PLOS ONE, 16(10), e0258169. [Link]
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Gobis, K., Foks, H., & Augustynowicz-Kopeć, E. (2016). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. Molecules, 21(9), 1194. [Link]
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Phillips, B. M., D'Avignon, D. A., & Ragsdale, S. W. (2017). The Isoniazid Metabolites Hydrazine and Pyridoxal Isonicotinoyl Hydrazone Modulate Heme Biosynthesis. Drug Metabolism and Disposition, 45(10), 1109-1118. [Link]
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Babalola, S. A., Igie, N., Idris, A. Y., Hamza, A., Sanni, Y. M., Muhammad, H. Y., & Erumiseli, O. G. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. ChemRxiv. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Sobeai, S. R., & Al-Obaid, A. M. (2021). Inhibition of NF-κB signaling and HSP70/HSP90 proteins by newly synthesized hydrazide derivatives in arthritis model. Request PDF. Retrieved from [Link]
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Kumar, S., & Sharma, P. (2013). Analgesic, Anti-Inflammatory, and Antiplatelet Profile of Hydrazones Containing Synthetic Molecules. Journal of Applied Chemistry, 2013, 1-6. [Link]
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Singh, N., & Pandurangan, A. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Academia.edu. Retrieved from [Link]
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Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International journal of molecular sciences, 22(17), 9389. [Link]
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Veyron, A., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. International Journal of Molecular Sciences, 24(5), 4414. [Link]
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Collins, L. A., & Franzblau, S. G. (2011). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Request PDF. Retrieved from [Link]
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de Freitas, R. P., & da Silva, J. F. M. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(15), 5786. [Link]
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The Hydrazide-Hydrazone Scaffold: A Foundational Guide for Drug Discovery and Development
Preamble: The Enduring Versatility of the Hydrazide-Hydrazone Moiety
In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold stands as a testament to the power of a simple chemical linkage. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the foundational research surrounding these remarkable derivatives. We will move beyond mere protocols to dissect the causality behind experimental choices, ensuring a thorough understanding of the synthesis, characterization, and biological evaluation of hydrazide-hydrazone compounds. The core of their pharmacological significance often lies in the deceptively simple azomethine group (-NH–N=CH-), a structural motif that imparts a diverse and potent range of biological activities.[1][2] This guide will serve as a practical and scientifically grounded resource for harnessing the full potential of this versatile chemical class.
I. The Synthetic Cornerstone: The Condensation Reaction
The synthesis of hydrazide-hydrazone derivatives is elegantly straightforward, typically involving the condensation reaction between a hydrazide and an aldehyde or ketone.[1][2] This reaction is generally carried out by refluxing the reactants in an appropriate solvent, such as ethanol, often with a catalytic amount of acid to facilitate the reaction.[1][2]
The Mechanism of Action: An Acid-Catalyzed Pathway
Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and yield. The acid catalyst, commonly glacial acetic acid, plays a pivotal role in activating the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.
Caption: Acid-catalyzed formation of a hydrazide-hydrazone.
A Self-Validating Synthetic Protocol
A robust and reliable synthetic protocol is the bedrock of any drug discovery program. The following protocol is designed to be self-validating, incorporating crucial steps for purification and characterization to ensure the identity and purity of the final compound.
Step-by-Step Synthesis and Purification of a Hydrazide-Hydrazone Derivative:
-
Reaction Setup: In a round-bottom flask, dissolve the desired hydrazide (1.0 equivalent) in a minimal amount of a suitable solvent such as absolute ethanol.[1] To this solution, add the corresponding aldehyde or ketone (1.0-1.1 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[1]
-
Reaction: Stir the mixture at room temperature or reflux for a period of 2 to 8 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).[3][4]
-
Isolation of Crude Product: Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
Purification - The Key to Reliable Biological Data:
-
Recrystallization: This is the most common method for purifying solid hydrazide-hydrazone derivatives. The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane) and then allowed to cool slowly.[5] The pure crystals are then collected by filtration. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography is employed. Silica gel is the most common stationary phase. The choice of eluent (mobile phase) is determined by the polarity of the compound, often starting with a non-polar solvent and gradually increasing the polarity. For basic hydrazones that may streak on silica, adding a small amount of triethylamine (~1%) to the eluent can improve separation.[5]
-
-
Purity Assessment (Self-Validation): The purity of the final compound should be assessed by:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Chromatography: A single spot on a TLC plate in multiple solvent systems or a single peak in a High-Performance Liquid Chromatography (HPLC) analysis confirms purity.
-
Spectroscopic Characterization: Confirming the Structure
The unequivocal identification of the synthesized hydrazide-hydrazone is achieved through a combination of spectroscopic techniques.
| Spectroscopic Method | Key Characteristic Signals |
| Infrared (IR) Spectroscopy | Appearance of a C=N (imine) stretching band around 1575-1620 cm⁻¹ and the disappearance of the N-H stretching bands of the primary amine of the hydrazide. The C=O (amide) stretching is typically observed around 1640-1680 cm⁻¹.[1] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | A characteristic singlet for the azomethine proton (-N=CH-) typically appears in the range of δ 8.0-9.0 ppm. The amide N-H proton often appears as a singlet further downfield, typically above δ 11.0 ppm.[1][6] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The carbon of the azomethine group (C=N) resonates in the region of δ 140-160 ppm. The carbonyl carbon of the amide group is typically found between δ 160-170 ppm.[1] |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound, confirming the expected molecular formula.[6] |
II. The Biological Potential: A Multifaceted Pharmacophore
Hydrazide-hydrazone derivatives exhibit a remarkably broad spectrum of biological activities, making them attractive candidates for drug development.[6]
Antimicrobial Activity: A Renewed Hope Against Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Hydrazide-hydrazones have demonstrated significant potential in this area, with activity against a range of bacteria and fungi.[2][6]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
| Structural Modification | Impact on Antimicrobial Activity |
| Electron-withdrawing groups (e.g., halo, nitro) on the aromatic rings | Often enhance antibacterial and antifungal activity.[2] |
| Electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic rings | Can also contribute to potent antimicrobial effects, suggesting a complex SAR.[2] |
| Heterocyclic moieties (e.g., pyridine, thiazole, indole) | Incorporation of these rings can significantly increase antimicrobial potency.[2] |
| Lipophilicity | A balanced lipophilicity is crucial for cell membrane penetration and is a key determinant of activity. |
Mechanism of Antimicrobial Action - Inhibition of DNA Gyrase:
One of the key mechanisms by which hydrazide-hydrazones exert their antibacterial effect is through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Caption: Inhibition of DNA gyrase by a hydrazide-hydrazone derivative.
Self-Validating Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Controls (Essential for Validation):
-
Positive Control: A well containing a known effective antibiotic (e.g., ciprofloxacin, gentamicin).[2]
-
Negative Control: A well containing only the broth and the bacterial inoculum (to confirm bacterial growth).
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve the test compound (e.g., DMSO) to ensure it has no intrinsic antimicrobial activity.
-
Sterility Control: A well containing only the broth to check for contamination.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[2]
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table of Representative Antimicrobial Activities:
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 15 | S. aureus ATCC 6538 | 1.95 - 7.81 | [7] |
| Compound 16 | S. aureus ATCC 25923 | 3.91 | [7] |
| Compound 5c | B. subtilis ATCC 6051 | 2.5 | [2] |
| Compound 5f | E. coli ATCC 25922 | 2.5 | [2] |
| Compound 5f | K. pneumoniae ATCC 13883 | 2.5 | [2] |
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for more effective and less toxic anticancer agents is a driving force in medicinal chemistry. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[8][9]
Mechanism of Anticancer Action - Induction of Apoptosis:
Many hydrazide-hydrazone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This can be mediated through various pathways, including the activation of caspases.
Caption: Induction of apoptosis in a cancer cell by a hydrazide-hydrazone derivative.
Self-Validating Protocol for In Vitro Anticancer Activity (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hydrazide-hydrazone derivative for a specified period (e.g., 48 or 72 hours).
-
Controls (Crucial for Data Integrity):
-
Positive Control: A well containing a known anticancer drug (e.g., paclitaxel, cisplatin) to validate the assay's responsiveness.[9][10]
-
Negative Control: A well containing untreated cells to represent 100% cell viability.
-
Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound to ensure it is not cytotoxic at that concentration.
-
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, which is the concentration of the compound that reduces cell viability by 50%.
Table of Representative Anticancer Activities:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3h | PC-3 (Prostate) | 1.32 | [4][9] |
| Compound 3h | MCF-7 (Breast) | 2.99 | [4][9] |
| Compound 3h | HT-29 (Colon) | 1.71 | [4][9] |
| Compound 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [11] |
| Compound 17 | Kelly (Neuroblastoma) | 1.3 | [11] |
| Compound 17 | MCF-7 (Breast) | 14.1 | [11] |
| Compound 11 | HCT-116 (Colon) | 2.5 | [10] |
III. The Role of Metal Chelation: Enhancing Biological Activity
The hydrazide-hydrazone scaffold contains several heteroatoms (N, O) that can effectively chelate metal ions. This property can be exploited to enhance their biological activity. The formation of metal complexes can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.
IV. Conclusion: A Scaffold of Continuing Promise
The foundational research on hydrazide-hydrazone derivatives has unequivocally established them as a privileged scaffold in medicinal chemistry. Their straightforward synthesis, coupled with their diverse and potent biological activities, ensures their continued relevance in the pursuit of novel therapeutics. This guide has provided a comprehensive overview of their synthesis, characterization, and biological evaluation, with a focus on the underlying scientific principles and the importance of robust, self-validating experimental design. As our understanding of disease mechanisms deepens, the versatility of the hydrazide-hydrazone moiety will undoubtedly continue to inspire the development of the next generation of life-saving drugs.
V. References
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Shehta, W., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]
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El-Faham, A., et al. (2014). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. MDPI. [Link]
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Gezegen, H., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. [Link]
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BYJU'S. Acid Catalysed Aldol Condensation. [Link]
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The Organic Chemistry Tutor. (2020). acid catalyzed aldol condensation mechanism. YouTube. [Link]
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Khan, I., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC. [Link]
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Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?. [Link]
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Allen. Acid Catalysed Aldol Condensation. [Link]
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Al-Ostoot, F. H., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]
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Gezegen, H., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. [Link]
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Ibrahim, N. A., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC. [Link]
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Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]
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Gezegen, H., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. ResearchGate. [Link]
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Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]
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Al-Warhi, T., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]
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Savaş, İ., et al. (2025). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. ACS Publications. [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. [Link]
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Methodological & Application
Application Notes and Protocols for 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride: A Versatile Synthon for Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands as a "privileged scaffold," a structural motif consistently found in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence is attributed to its three-dimensional architecture, which allows for the precise spatial orientation of substituents, enhancing interactions with biological targets.[2][3] The pyrrolidine core is integral to natural alkaloids and a multitude of synthetic drugs with applications ranging from antiviral and anticancer to central nervous system disorders.[1][4]
This document provides a detailed exploration of 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride , a bifunctional molecule that marries the esteemed pyrrolidine scaffold with the versatile reactivity of an acetohydrazide moiety. While specific literature on this exact dihydrochloride salt is nascent, its constituent parts suggest significant potential as a versatile building block, or synthon, in the synthesis of novel chemical entities for drug discovery and chemical biology. The acetohydrazide group is a well-established precursor for the synthesis of hydrazones, a class of compounds also recognized for their broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[5][6][7]
These application notes will therefore focus on the utility of 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride as a starting material for the synthesis of a diverse library of pyrrolidine-functionalized hydrazones. We will provide a foundational understanding of its potential applications, a detailed experimental protocol for hydrazone synthesis, and methods for structural characterization, thereby equipping researchers with the necessary tools to leverage this compound in their research endeavors.
Physicochemical Properties and Handling
A summary of the key physicochemical properties for the related free base and the dihydrochloride salt is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₆H₁₅Cl₂N₃O | [8] |
| Molecular Weight | 216.11 g/mol | [8] |
| Appearance | Solid | [8] |
| Solubility | Miscible with water | [9] |
Storage and Handling: 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride should be stored in a cool, dry, and well-ventilated area. As with many amine salts, it may be hygroscopic and should be handled in a controlled atmosphere when possible. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.
Hypothesized Mechanism of Action and Biological Relevance
The biological activity of compounds derived from 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride is predicated on the synergistic contribution of its two core components:
-
The Pyrrolidine Moiety: This saturated heterocycle can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and van der Waals forces. Its non-planar, puckered conformation allows it to present appended functional groups in specific three-dimensional orientations, which can be critical for high-affinity binding to enzyme active sites or receptor pockets.[3] The pyrrolidine ring is a key pharmacophore in numerous approved drugs, contributing to their efficacy and pharmacokinetic properties.[1]
-
The Hydrazone Linkage: The hydrazone group (-C=N-NH-C=O) formed upon reaction of the acetohydrazide with an aldehyde or ketone is a versatile pharmacophore. It is known to participate in hydrogen bonding and can act as a metal chelator. The conformational flexibility and electronic properties of the hydrazone linkage can be fine-tuned by the nature of the substituent introduced from the carbonyl compound, allowing for the modulation of biological activity.[10]
Derivatives synthesized from 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride could be investigated for a range of biological activities, including but not limited to:
-
Antimicrobial Activity: The hydrazone motif is a common feature in compounds with antibacterial and antifungal properties.[6]
-
Anticancer Activity: Pyrrolidine and hydrazone derivatives have been explored as potential anticancer agents.[3][7]
-
Enzyme Inhibition: The structural features of these derivatives make them candidates for screening against various enzyme targets, such as kinases, proteases, and glycosidases.[1][3]
The general workflow for leveraging this compound in a drug discovery context is depicted in the following diagram:
Experimental Protocol: Synthesis of Pyrrolidinyl-Functionalized Hydrazones
This protocol details a general method for the synthesis of hydrazones from 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride and a representative aldehyde. This procedure can be adapted for a variety of aldehydes and ketones to generate a library of compounds.[11][12]
Materials:
-
2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride
-
Substituted aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Triethylamine or other suitable base
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Neutralization of the Dihydrochloride Salt:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride in 10 mL of absolute ethanol.
-
To this solution, add 2.2 mmol of triethylamine dropwise while stirring. The triethylamine serves to neutralize the dihydrochloride salt, liberating the free base of the acetohydrazide in situ.
-
Stir the mixture at room temperature for 15 minutes. A precipitate of triethylamine hydrochloride may form.
-
-
Reaction with Aldehyde:
-
To the ethanolic solution of the free acetohydrazide, add 1.0 mmol of the selected aldehyde (e.g., 4-nitrobenzaldehyde).
-
Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 2-4 hours, as indicated by the consumption of the starting materials), remove the flask from the heat source and allow it to cool to room temperature.
-
A solid product may precipitate upon cooling. If not, the reaction mixture can be concentrated under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure hydrazone derivative.
-
The following diagram illustrates the synthetic pathway:
Characterization of Synthesized Hydrazones
The synthesized hydrazone derivatives should be thoroughly characterized to confirm their structure and purity using standard analytical techniques.[13][14][15][16]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide key information about the structure. Expect to see characteristic signals for the pyrrolidine ring protons, the methylene protons adjacent to the pyrrolidine nitrogen and the carbonyl group, the azomethine proton (-N=CH-), and the protons of the aromatic or aliphatic substituent introduced from the aldehyde. The NH proton of the hydrazone typically appears as a downfield singlet.[17]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the azomethine carbon, and the carbons of the pyrrolidinyl and substituent groups.
2. Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the key functional groups. Look for a C=O stretching vibration (amide I band) around 1650-1680 cm⁻¹, an N-H stretching vibration around 3200-3400 cm⁻¹, and a C=N stretching vibration for the azomethine group around 1600-1650 cm⁻¹.
3. Mass Spectrometry (MS):
-
Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target hydrazone.
Conclusion and Future Perspectives
2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride is a promising and versatile building block for the synthesis of novel, biologically active molecules. Its straightforward derivatization into a wide array of hydrazones provides a facile entry into compound libraries with significant potential for hit and lead discovery in various therapeutic areas. The protocols and characterization methods outlined in these application notes serve as a foundational guide for researchers to explore the full potential of this valuable synthon in their drug discovery and development programs.
References
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Li Petri, G., Raimondi, M. V., & Spampinato, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
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Toumi, A., Poyraz, S., & Gerokonstantis, D. T. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774. [Link]
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Li Petri, G., Raimondi, M. V., & Spampinato, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel, Switzerland), 14(8), 759. [Link]
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Beyzaei, H., Sheikh, S., Shiri, F., & Aryan, R. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 15(1), 1-12. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2018). Design and Synthesis of Hydrazide-Hydrazones Based 2-Oxonicotinonitrile Derivatives as Potential Antimicrobial Agents. Natural Sciences Publishing, 4(2), 1-7. [Link]
-
PubChem. (n.d.). 2-(Pyrrolidin-1-yl)acetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. [Link]
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Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4933. [Link]
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El-Sayed, W. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3514. [Link]
-
Li Petri, G., Raimondi, M. V., & Spampinato, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
Singh, S., et al. (2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. medRxiv. [Link]
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Yildiz, M., et al. (2023). Synthesis, structural characterization by experimental and theoretical approaches of a new hydrazine derivative Schiff base compound. Journal of Molecular Structure, 1286, 135531. [Link]
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The Versatile Scaffold: 2-(1-Pyrrolidinyl)acetohydrazide in Modern Drug Discovery
Introduction: Unveiling the Potential of a Unique Hybrid Moiety
In the ever-evolving landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 2-(1-Pyrrolidinyl)acetohydrazide emerges as a molecule of significant interest, embodying a unique hybrid structure that marries the conformational flexibility and favorable pharmacokinetic profile of the pyrrolidine ring with the reactive and versatile hydrazide functional group. The pyrrolidine moiety, a five-membered saturated heterocycle, is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to introduce three-dimensional complexity into molecular structures.[1][2] The hydrazide group, in turn, is a well-established pharmacophore known to be a precursor for a wide array of bioactive molecules, including those with antimicrobial and anticancer properties.[3][4]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the potential applications of 2-(1-Pyrrolidinyl)acetohydrazide in drug discovery. We will delve into its promising role as a foundational scaffold for developing novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. The subsequent sections will provide not only the scientific rationale for these applications but also detailed, field-proven protocols for the synthesis and biological evaluation of this versatile compound and its derivatives.
Physicochemical Properties of 2-(1-Pyrrolidinyl)acetohydrazide
A foundational understanding of a compound's physicochemical properties is critical for its application in drug discovery. These parameters influence its solubility, permeability, and metabolic stability, all of which are key determinants of a drug candidate's ultimate success.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N₃O | PubChem CID: 3270682 |
| Molecular Weight | 143.19 g/mol | PubChem CID: 3270682 |
| IUPAC Name | 2-pyrrolidin-1-ylacetohydrazide | PubChem CID: 3270682 |
| CAS Number | 7171-96-2 | PubChem CID: 3270682 |
| Topological Polar Surface Area | 58.4 Ų | PubChem CID: 3270682 |
| Hydrogen Bond Donors | 2 | PubChem CID: 3270682 |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 3270682 |
| LogP (calculated) | -0.6 | PubChem CID: 3270682 |
Application I: A Novel Scaffold for Antimicrobial Agents
The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel antibacterial and antifungal agents.[5] Both the pyrrolidine and hydrazide moieties have independently been incorporated into potent antimicrobial compounds. Their combination in 2-(1-Pyrrolidinyl)acetohydrazide presents a compelling starting point for the development of new anti-infective drugs.
Scientific Rationale
The hydrazide functional group can be readily converted into hydrazones, which possess a broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular effects.[6] The core hypothesis is that the pyrrolidine ring can serve as a key pharmacophoric element, potentially enhancing cell wall penetration or interaction with specific microbial targets. This is supported by patent literature demonstrating that derivatives of a similar 2-pyrrolidine phenylhydrazide core exhibit selective antibacterial activity, notably against problematic pathogens like Acinetobacter baumannii.[7]
The versatility of the terminal hydrazide group allows for the facile synthesis of a diverse library of derivatives through condensation with various aldehydes and ketones. This enables a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against a panel of clinically relevant microbes.
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The Versatile Role of 2-(1-Pyrrolidinyl)acetohydrazide in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to the pharmacophores of a vast array of therapeutic agents. Among the myriad of starting materials available to the synthetic chemist, 2-(1-pyrrolidinyl)acetohydrazide has emerged as a particularly valuable and versatile precursor for the construction of diverse five-membered heterocyclic systems, notably 1,3,4-oxadiazoles and 1,2,4-triazoles. The inherent reactivity of the acetohydrazide moiety, coupled with the presence of the pyrrolidine ring, provides a unique scaffold that can be readily elaborated into compounds with significant biological potential, including antimicrobial and antifungal activities.[1][2][3]
This comprehensive guide provides detailed application notes and protocols for the utilization of 2-(1-pyrrolidinyl)acetohydrazide in the synthesis of key heterocyclic compounds. We will delve into the underlying chemical principles, provide step-by-step methodologies, and discuss the significance of these synthetic transformations in the context of drug discovery.
Core Principles: The Reactivity of the Acetohydrazide Moiety
The synthetic utility of 2-(1-pyrrolidinyl)acetohydrazide is primarily centered around the nucleophilic character of the terminal nitrogen atom of the hydrazide group and its propensity to undergo cyclization reactions with suitable one-carbon electrophiles. This reactivity allows for the construction of stable five-membered aromatic rings.
Synthesis of 1,3,4-Oxadiazole-2-thiones
The reaction of an acid hydrazide with carbon disulfide in a basic medium is a classic and efficient method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones.[4][5] The basic conditions are crucial as they facilitate the deprotonation of the hydrazide, enhancing its nucleophilicity, and also activate the carbon disulfide for nucleophilic attack. The choice of a polar solvent like ethanol is typical as it effectively dissolves the reactants and the inorganic base.
Synthesis of 1,2,4-Triazole-3-thiones
The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiones from an acid hydrazide involves a two-step process. First, the acid hydrazide is reacted with a source of thiocyanate, often in the form of an isothiocyanate or by generating it in situ, to form a thiosemicarbazide intermediate. This intermediate then undergoes base-catalyzed intramolecular cyclization to yield the desired triazole-3-thione.[1][6] The selection of the base and reaction temperature are critical parameters that influence the rate and yield of the cyclization step.
Application Note 1: Synthesis of 5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione
Introduction
The 1,3,4-oxadiazole-2-thione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][7] The protocol detailed below describes the synthesis of 5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione from 2-(1-pyrrolidinyl)acetohydrazide, a key intermediate for further functionalization and biological screening.
Reaction Scheme
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The Hydrazide Linker: Unlocking the Therapeutic Potential of the Pyrrolidine Scaffold with 2-(1-Pyrrolidinyl)acetohydrazide
Introduction: A Scaffold of Versatility
In the landscape of medicinal chemistry, the pyrrolidine ring stands as a cornerstone of drug design, a privileged scaffold found in numerous FDA-approved therapeutics.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal anchor for constructing molecules with diverse pharmacological activities. This guide focuses on a particularly valuable building block: 2-(1-Pyrrolidinyl)acetohydrazide . By incorporating the highly reactive and versatile hydrazide moiety, this compound serves as a gateway to a vast chemical space of potential therapeutic agents. The hydrazide group is not merely a linker; it is a functional handle that allows for the facile synthesis of hydrazide-hydrazones, a chemical class renowned for its broad spectrum of biological effects, including antimicrobial, anticancer, and anticonvulsant properties.[3][4]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2-(1-Pyrrolidinyl)acetohydrazide. We will delve into the causality behind its synthetic utility and provide detailed, field-tested protocols for its synthesis and derivatization, as well as for the subsequent biological evaluation of its progeny.
Part 1: Synthesis of the Core Intermediate: 2-(1-Pyrrolidinyl)acetohydrazide
The journey into the therapeutic applications of this scaffold begins with its synthesis. The most direct and efficient method involves the hydrazinolysis of the corresponding ester, ethyl 2-(pyrrolidin-1-yl)acetate. This reaction is a classic nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the ethoxy group of the ester.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is an ideal solvent as it readily dissolves both the starting ester and hydrazine hydrate, creating a homogenous reaction environment. Its boiling point allows for refluxing to drive the reaction to completion without requiring excessive temperatures that might degrade the product.
-
Hydrazine Hydrate in Excess: Using a molar excess of hydrazine hydrate ensures that the ester is fully consumed, maximizing the yield of the desired hydrazide. It also helps to minimize the formation of undesired side products.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic attack and accelerates the rate of reaction, typically allowing for completion within a few hours.[5]
Experimental Protocol 1: Synthesis of 2-(1-Pyrrolidinyl)acetohydrazide
Materials:
-
Ethyl 2-(pyrrolidin-1-yl)acetate
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Diethyl ether (for precipitation/washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(pyrrolidin-1-yl)acetate (0.1 mol).
-
Add absolute ethanol (50 mL) to dissolve the ester.
-
Carefully add hydrazine hydrate (0.2 mol, 2 molar equivalents) to the solution dropwise. Caution: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting ester), allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Cool the concentrated solution in an ice bath. The product may begin to crystallize.
-
Add cold diethyl ether (50 mL) to precipitate the product completely.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 2-(1-Pyrrolidinyl)acetohydrazide. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity.
Caption: Synthesis workflow for 2-(1-Pyrrolidinyl)acetohydrazide.
Part 2: Applications in Medicinal Chemistry
The true utility of 2-(1-Pyrrolidinyl)acetohydrazide lies in its role as a precursor to a library of pharmacologically active molecules. The terminal -NH₂ group of the hydrazide is a potent nucleophile, readily condensing with aldehydes and ketones to form stable hydrazone derivatives.[6] This reaction is the cornerstone of the applications described below.
Application 1: Development of Novel Antimicrobial Agents
Scientific Rationale: The hydrazide-hydrazone scaffold (-CONH-N=C) is a well-established pharmacophore in antimicrobial drug discovery.[3] This structural motif is believed to exert its activity by interfering with essential cellular processes in bacteria and fungi, potentially through mechanisms like enzyme inhibition or disruption of cell wall synthesis. The pyrrolidine ring can enhance bioavailability and modulate the pharmacokinetic properties of the molecule. By combining the pyrrolidine moiety with a diverse range of aromatic or heterocyclic aldehydes, a library of compounds can be generated and screened for potent antimicrobial activity.[2][7]
Experimental Protocol 2: Synthesis of 2-(1-Pyrrolidinyl)acetohydrazone Derivatives
Procedure:
-
Dissolve 2-(1-Pyrrolidinyl)acetohydrazide (10 mmol) in absolute ethanol (25 mL) in a round-bottom flask.
-
Add the desired aldehyde or ketone (10 mmol, 1 molar equivalent).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. If not, reduce the solvent volume and/or cool in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.
Experimental Protocol 3: In Vitro Antimicrobial Screening (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8][9]
Procedure:
-
Preparation of Compound Stock: Prepare a 1 mg/mL stock solution of each synthesized hydrazone in Dimethyl Sulfoxide (DMSO).
-
Preparation of Microtiter Plates: In a 96-well plate, perform a two-fold serial dilution of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a concentration range of, for example, 128 µg/mL to 0.25 µg/mL.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to all wells. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).
Data Presentation:
| Compound ID | Substituent (from Aldehyde) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| PYA-H-01 | 4-Chlorobenzaldehyde | 8 | 16 |
| PYA-H-02 | 5-Nitro-2-furaldehyde | 4 | 8 |
| PYA-H-03 | 2-Hydroxy-1-naphthaldehyde | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Application 2: Discovery of Anticancer Agents
Scientific Rationale: Pyrrolidinone and hydrazone derivatives have frequently been reported to possess significant cytotoxic activity against various cancer cell lines.[10][11] The mechanism of action can be diverse, with some compounds acting as kinase inhibitors, inducing apoptosis, or arresting the cell cycle.[12] The planar, aromatic systems introduced via the hydrazone linkage can intercalate with DNA or bind to the active sites of enzymes crucial for cancer cell proliferation. The pyrrolidine scaffold can confer favorable properties for cell permeability and target engagement.
Experimental Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)
Procedure:
-
Cell Culture: Seed human cancer cells (e.g., MDA-MB-231 breast cancer, IGR39 melanoma) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized hydrazone derivatives (e.g., from 0.1 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration.
Data Presentation:
| Compound ID | Substituent (from Aldehyde) | MDA-MB-231 IC₅₀ (µM) | IGR39 IC₅₀ (µM) |
| PYA-H-04 | 3,4-Dichlorobenzylidene | 15.2 | 9.8 |
| PYA-H-05 | (5-nitrothiophen-2-yl)methylene | 5.1 | 2.5 |
| PYA-H-06 | 4-(Dimethylamino)benzylidene | > 50 | 45.7 |
| Doxorubicin | (Positive Control) | 0.8 | 0.5 |
Note: Data is hypothetical for illustrative purposes, but representative of values seen in literature such as[10][13].
Caption: General workflow for drug discovery using the hydrazide scaffold.
Application 3: Probing for Anticonvulsant Activity
Scientific Rationale: The pyrrolidine ring is a key structural feature of several successful antiepileptic drugs (AEDs), most notably Levetiracetam.[14] It is believed to contribute to the unique binding profile and mechanism of action of these drugs. Derivatives of the related pyrrolidine-2,5-dione scaffold have also shown a broad spectrum of anticonvulsant activity in preclinical models.[15][16] By using 2-(1-Pyrrolidinyl)acetohydrazide as a starting point, novel derivatives can be synthesized to explore new chemical space for potential AEDs with improved efficacy or side-effect profiles.
Experimental Protocol 5: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an ethics committee.
Procedure:
-
Animal Model: Use adult male mice (e.g., Swiss Webster strain).
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle only.
-
Time to Peak Effect: Conduct the seizure induction at the predetermined time of peak effect for the compound (e.g., 30-60 minutes post-administration).
-
Seizure Induction: Deliver a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or auricular electrodes.
-
Endpoint Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.
-
ED₅₀ Determination: Test multiple dose groups to determine the median effective dose (ED₅₀), the dose required to protect 50% of the animals from the induced seizure.
-
Neurotoxicity Assessment (Rotarod Test): Assess motor impairment by placing mice on a rotating rod. The dose at which 50% of the animals cannot maintain their balance for a set time is the TD₅₀. The ratio of TD₅₀/ED₅₀ gives the Protective Index (PI), a measure of the drug's safety margin.
Data Presentation:
| Compound ID | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI) (MES) |
| PYA-H-07 | 49.6 | 67.4 | > 300 | > 6.0 |
| PYA-H-08 | 85.2 | > 100 | > 300 | > 3.5 |
| Valproic Acid | 252.7 | 130.6 | 410 | 1.6 |
Note: Data is hypothetical but based on representative values for novel anticonvulsants as seen in literature such as[15].
Conclusion and Future Perspectives
2-(1-Pyrrolidinyl)acetohydrazide is more than a simple chemical; it is a strategic starting point for medicinal chemistry campaigns. The protocols and applications outlined in this guide demonstrate its immense potential for generating libraries of diverse hydrazone derivatives. The inherent biological activity associated with both the pyrrolidine and hydrazone moieties makes this scaffold a fertile ground for the discovery of new antimicrobial, anticancer, and anticonvulsant agents. Future work should focus on exploring a wider array of aldehydes and ketones to probe structure-activity relationships (SAR) more deeply, employing computational docking studies to predict potential biological targets, and advancing promising lead compounds into more complex preclinical models of disease.
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S. Hosseininezhad, A. Ramazani, (PDF) Recent Advances in the Synthesis of Pyrrolidines, ResearchGate, 2023. Available: [Link]
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- 1. enamine.net [enamine.net]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. wisdomlib.org [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of azetidin-2-one derivatives from hydrazide-hydrazones
Application Note: Synthesis of Azetidin-2-one Derivatives from Hydrazide-Hydrazones
-Lactam ConstructionIntroduction & Pharmacological Context
The azetidin-2-one ring (beta-lactam) remains the cornerstone of antibiotic therapy, forming the core structure of penicillins, cephalosporins, and carbapenems. However, the rise of antimicrobial resistance (AMR) has necessitated the modification of this scaffold.
This guide focuses on a specific synthetic strategy: the Staudinger Ketene-Imine Cycloaddition using hydrazide-hydrazones as precursors. Unlike simple imines, hydrazide-hydrazones (
Mechanistic Insight: The Staudinger Cycloaddition
The transformation of a linear hydrazone into a four-membered lactam ring is a formal [2+2] cycloaddition. However, it is not a concerted thermal process (which is symmetry-forbidden). Instead, it proceeds via a stepwise zwitterionic mechanism.[2]
Critical Mechanistic Steps:
-
Ketene Generation: The base (Triethylamine) dehydrohalogenates chloroacetyl chloride to generate the highly reactive ketene in situ.
-
Nucleophilic Attack: The imine nitrogen of the hydrazone attacks the electrophilic carbonyl carbon of the ketene.
-
Zwitterionic Intermediate: A zwitterion forms.[2] The stability and lifetime of this intermediate dictate the stereochemistry (cis/trans).
-
Ring Closure: The enolate oxygen attacks the iminium carbon (conrotatory ring closure) to form the
-lactam.
Mechanism Diagram
Caption: Stepwise mechanism of Staudinger cycloaddition via zwitterionic intermediate.
Experimental Protocols
Part A: Synthesis of Hydrazide-Hydrazone Precursors (Schiff Bases)
Before constructing the ring, the Schiff base must be synthesized from an acid hydrazide and an aldehyde.[1]
Reagents:
-
Acid Hydrazide (10 mmol)[1]
-
Substituted Aromatic Aldehyde (10 mmol)[1]
-
Ethanol (Absolute, 30 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)[1]
Procedure:
-
Dissolve the acid hydrazide in absolute ethanol in a round-bottom flask.
-
Add the aromatic aldehyde and catalytic glacial acetic acid.
-
Reflux the mixture for 4–6 hours . Monitor by TLC (Mobile phase: Methanol/Chloroform 1:9).[1]
-
Cool to room temperature. The hydrazone usually precipitates as a solid.
-
Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.
Part B: Cyclization to Azetidin-2-one (Standard Thermal Method)
This is the critical ring-closing step.[1] Strict anhydrous conditions are required to prevent hydrolysis of the acid chloride.
Reagents:
-
Hydrazide-Hydrazone (from Part A, 0.01 mol)[1]
-
Chloroacetyl Chloride (0.02 mol) [Toxic/Corrosive]
-
Triethylamine (Et
N) (0.02 mol)[3][4]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
1,4-Dioxane (Dry, 50 mL) or DMF (Dry)[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Purge with Nitrogen (
).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Dissolution: Add the hydrazide-hydrazone (0.01 mol) and dry 1,4-dioxane (50 mL). Stir until dissolved.
-
Base Addition: Add Triethylamine (0.02 mol) to the solution. Cool the mixture to 0–5°C using an ice bath.
-
Ketene Precursor Addition: Add Chloroacetyl chloride (0.02 mol) dropwise over 30 minutes.
-
Note: The solution will become cloudy as triethylamine hydrochloride salt precipitates.
-
-
Reaction:
-
Stir at 0–5°C for 1 hour.
-
Allow to warm to room temperature.[5]
-
Reflux the mixture for 8–12 hours .
-
-
Workup:
-
Purification: Wash with water to remove traces of dioxane/salt. Recrystallize from Ethanol or Methanol.
Workflow Diagram
Caption: Operational workflow for the synthesis of azetidin-2-one derivatives.
Data Analysis & Expected Results
The electronic nature of the substituents on the aromatic ring significantly influences the yield. Electron-donating groups (EDG) on the imine generally facilitate the reaction by increasing the nucleophilicity of the nitrogen.
Table 1: Representative Yield Trends
| Substituent (R) on Aldehyde | Electronic Effect | Approx.[1] Yield (%) | Melting Point Range (°C) |
| -H (Phenyl) | Neutral | 60 - 65 | 160 - 165 |
| -OCH | Electron Donating (Strong) | 75 - 82 | 170 - 175 |
| -OH (p-Hydroxy) | Electron Donating | 70 - 75 | 180 - 185 |
| -NO | Electron Withdrawing | 45 - 55 | 195 - 200 |
| -Cl (p-Chloro) | Weakly Deactivating | 55 - 60 | 168 - 172 |
Note: Yields are approximate and depend on strict moisture control. Electron-withdrawing groups destabilize the zwitterionic intermediate, often leading to lower yields or requiring longer reflux times.[1]
Characterization Standards
To validate the structure, specific spectral signatures must be identified.
Infrared Spectroscopy (FT-IR)[1][5]
-
-Lactam Carbonyl (C=O): This is the diagnostic peak. Look for a sharp, intense band at 1700–1760 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> . This is significantly higher than the amide carbonyl of the hydrazide linker (approx. 1650–1680 cmngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ). -
C-Cl Stretch: If chloroacetyl chloride is used, a band at 700–750 cm
confirms the presence of the chlorine on the ring.
Nuclear Magnetic Resonance ( H-NMR)
-
Ring Protons (H-3 and H-4):
-
H-4 (C-N): Appears as a doublet at
4.8 – 5.2 ppm .ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
H-3 (C-Cl): Appears as a doublet at
5.2 – 5.6 ppm .ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Coupling Constant (
):-
cis-isomer:
Hz. -
trans-isomer:
Hz. -
Insight: In many Staudinger reactions involving chloroacetyl chloride, the trans isomer is thermodynamically preferred, but mixtures are common.[1]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture contamination | Use freshly distilled dioxane/DMF and dry glassware. Ensure Et |
| No Precipitate on Ice | Product too soluble | Extract the aqueous mix with Chloroform or DCM, dry over Na |
| Oily Product | Impurities / Mixed isomers | Triturate the oil with Petroleum Ether or Hexane to induce crystallization. |
| Violent Reaction | Fast addition of acid chloride | Ensure temperature is <5°C during addition; add dropwise over 30+ mins. |
References
-
Staudinger Synthesis Review
-
Hydrazide-Hydrazone Precursors
-
Specific Protocol (Chloroacetyl Chloride)
-
Microwave Assisted Synthesis (Green Method)
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
monitoring reaction progress with TLC for hydrazone synthesis
Application Note: Precision Monitoring of Hydrazone Synthesis via Thin Layer Chromatography (TLC)
Abstract
Hydrazone formation is a cornerstone reaction in bioconjugation, dynamic combinatorial chemistry, and drug development (e.g., Isoniazid, Apresoline). While the synthesis is ostensibly simple, monitoring its progress via Thin Layer Chromatography (TLC) presents unique artifacts—specifically
Introduction: The Chemical Context
Hydrazones (
Why TLC Monitoring Fails: Standard TLC protocols often fail for hydrazones because:
-
Silica Acidity: Silica gel is slightly acidic (
). This acidity can catalyze the hydrolysis of the hydrazone back to the starting materials on the plate during elution, creating a "ghost" spot of the starting aldehyde. -
Dynamic Isomerism: Hydrazones possess a
double bond, leading to stable (trans) and (cis) isomers. These isomers often have distinct values, appearing as two separable spots that mimic an impurity. -
Polarity Mismatch: Hydrazines are basic and polar, causing them to streak or remain at the baseline without specific mobile phase modifiers.
Reaction Mechanism & Critical Control Points
The following pathway illustrates the transformation and where TLC artifacts arise.
Figure 1: Reaction pathway showing the critical risk of on-plate hydrolysis caused by acidic stationary phases.
Optimized Protocol: The "Buffered" TLC System
To prevent silica-induced hydrolysis and hydrazine streaking, the stationary phase must be neutralized.
Reagents Required
-
Stationary Phase: Silica Gel 60
aluminum or glass-backed plates. -
Mobile Phase Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
). -
Visualization Agents: UV Lamp (254 nm), p-Anisaldehyde stain, 2,4-DNP stain.
Step-by-Step Methodology
Step 1: Plate Neutralization (Crucial)
-
Method A (Mobile Phase Additive): Add 1% v/v Triethylamine (TEA) to your elution solvent system (e.g., 1% TEA in Hexane:EtOAc). This neutralizes the acidic sites on the silica as the solvent front moves.
-
Method B (Pre-treatment): Dip the empty TLC plate in a solution of 5% TEA in methanol and let it dry completely before use. This is recommended for highly acid-sensitive hydrazones.
Step 2: Sample Application (Co-Spotting)
Never run the reaction mixture (RM) alone. You must use a 3-spot system to verify shifts in
-
Lane 1: Starting Carbonyl (Aldehyde/Ketone).[1]
-
Lane 2: Co-spot (Starting Material + Reaction Mixture).
-
Lane 3: Reaction Mixture (RM).
-
Note: Hydrazines are often not UV active. If the hydrazine is aromatic (e.g., phenylhydrazine), spot it in Lane 4.
Step 3: Elution Run the plate until the solvent front reaches 80% of the plate height.
-
Self-Validation Check: If the spots in Lane 2 (Co-spot) separate into a "dumbbell" shape, the reaction is incomplete. If they merge into a single new spot different from Lane 1, the reaction is progressing.
Visualization & Interpretation
Hydrazones are often colored or UV active due to extended conjugation. However, non-aromatic hydrazones require staining.
Table 1: Visualization Matrix
| Agent | Target | Appearance | Notes |
| UV (254 nm) | Conjugated Systems | Dark Spot (Quenching) | Primary method. Hydrazones are usually more UV active than starting hydrazines. |
| p-Anisaldehyde | Hydrazones / Carbonyls | Yellow/Green/Violet | Heat required.[2] Excellent for distinguishing product from precursors based on color shift. |
| 2,4-DNP | Unreacted Carbonyls | Orange/Red Precipitate | Specific: Stains aldehydes/ketones instantly. Hydrazones react slower or show different shades. |
| Iodine Chamber | Hydrazines | Brown/Yellow Spot | Reversible. Good for locating non-UV active alkyl hydrazines. |
| Ninhydrin | Free Hydrazines | Pink/Purple | Useful if the starting hydrazine has a free primary amine. |
Advanced Troubleshooting: The "Two-Spot" Paradox
A common scenario: The reaction shows two new spots. Is it a mixture of products, or just
Protocol: 2D-TLC for Isomer Verification
This protocol determines if two spots are stable impurities or interconverting isomers.
-
Spotting: Apply the reaction mixture to the bottom-left corner of a square TLC plate (10x10 cm).
-
Run 1: Elute the plate in the vertical direction. Dry the plate.
-
Rotation: Rotate the plate 90° clockwise.
-
Run 2: Elute the plate again in the same solvent system.
-
Analysis:
-
Diagonal Spots: If spots lie on the diagonal line (
), they are stable, distinct impurities (or non-interconverting isomers). -
Off-Diagonal Spots: If new spots appear off the diagonal (or the spots smear between the two positions), the compounds are equilibrating
isomers.
-
Decision Logic for Reaction Monitoring
Use the following logic flow to interpret your TLC plate accurately.
Figure 2: Decision tree for interpreting multi-spot TLC results in hydrazone synthesis.
References
-
Mechanism & Catalysis: Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link
-
E/Z Isomerization: Lehn, J. M. (2007). From supramolecular chemistry to constitutional dynamic chemistry and adaptive chemistry. Chemical Society Reviews, 36(2), 151-160. Link
-
TLC Visualization: Merck KGaA.[3] (n.d.). TLC Visualization Reagents. Sigma-Aldrich. Link
-
Hydrazine Detection: Goswami, S., et al. (2014). "Naked eye" colorimetric and fluorometric detection of hydrazine.[4][5] RSC Advances, 4, 35699-35703. Link
Sources
- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 2. epfl.ch [epfl.ch]
- 3. Divergent, C-C Bond Forming Macrocyclizations Using Modular Sulfonylhydrazone and Derived Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Hydrazone Formation
Welcome to the Technical Support Center for hydrazone formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful synthesis of hydrazones. Hydrazone formation, a condensation reaction between a hydrazine and an aldehyde or ketone, is a cornerstone of medicinal chemistry and chemical biology. However, its efficiency is highly dependent on carefully controlled reaction conditions. This guide provides field-proven insights to help you navigate the nuances of this versatile reaction.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during hydrazone synthesis.
Q1: What is the optimal pH for hydrazone formation, and why is it so critical?
The formation of hydrazones is highly pH-sensitive and typically requires a mildly acidic environment to proceed efficiently.[1] The optimal pH range is generally between 4 and 6.[1]
The Causality Behind pH Optimization:
-
At optimal pH (4-6): A slightly acidic medium protonates the carbonyl oxygen of the aldehyde or ketone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[1][2]
-
At very low pH (highly acidic): If the medium is too acidic, the lone pair of electrons on the nitrogen atom of the hydrazine becomes protonated.[1][3] This converts the hydrazine into its non-nucleophilic conjugate acid, rendering it unable to attack the carbonyl carbon and thereby inhibiting the reaction.[1][2][3]
-
At neutral or high pH (basic): The reaction is generally slow at neutral pH.[4] In a basic medium, the carbonyl group is not activated by protonation, and the rate of dehydration of the intermediate carbinolamine is slow, leading to a decreased reaction rate.
Therefore, maintaining the pH within the optimal range is a delicate balance between activating the carbonyl compound and ensuring the hydrazine remains a competent nucleophile.
Q2: What are the most common side reactions during hydrazone formation, and how can they be minimized?
A primary side reaction is the formation of an azine . This occurs when one molecule of hydrazine reacts with two molecules of the aldehyde or ketone.[1] This is particularly problematic when using unsubstituted hydrazine (H₂N-NH₂).
Strategies to Minimize Azine Formation:
-
Control Stoichiometry: Using a slight excess of the hydrazine relative to the carbonyl compound can help to favor the formation of the desired hydrazone.[1]
-
Order of Addition: Adding the aldehyde or ketone dropwise to the solution of hydrazine can help to maintain a high concentration of hydrazine relative to the carbonyl compound, thus minimizing the formation of the azine.[5]
Another potential issue is the hydrolysis of the newly formed hydrazone back to the starting materials, especially in the presence of excess water.[1] While hydrazones are generally stable, the reversibility of the reaction can impact yield.[6][7]
Mitigating Hydrolysis:
-
Water Removal: For reactions where hydrolysis is a significant concern, removing water as it forms can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by including a dehydrating agent in the reaction mixture.[1]
Q3: How can I effectively monitor the progress of my hydrazone formation reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[1]
TLC Monitoring Protocol:
-
On a TLC plate, spot the starting aldehyde or ketone, the starting hydrazine, and a co-spot of both.
-
Take a small aliquot of the reaction mixture and spot it on the TLC plate.
-
Develop the plate in an appropriate solvent system.
-
Visualize the spots under UV light or by using a staining agent (e.g., potassium permanganate).
-
The reaction is complete when the spots corresponding to the starting materials have disappeared and a new spot, representing the hydrazone product, has appeared.
For more detailed kinetic analysis, techniques like NMR or IR spectroscopy can be employed to monitor the disappearance of starting material signals and the appearance of product signals.[5]
Q4: What are the best practices for purifying hydrazones?
The purification method will depend on the physical properties of the hydrazone (e.g., solid or oil) and the nature of any impurities.
-
Recrystallization: If the hydrazone is a solid, recrystallization is often the most effective method for purification.[1]
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which the hydrazone has high solubility at elevated temperatures and low solubility at room temperature. Allow the solution to cool slowly to induce crystallization. Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.[1]
-
-
Column Chromatography: For non-crystalline products or for separating mixtures with similar polarities, silica gel column chromatography can be used.[1] However, be aware that some hydrazones can be unstable on silica gel.[8]
-
Protocol: Choose an appropriate eluent system based on TLC analysis. Pack a column with silica gel and load the crude product. Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.[1]
-
-
Trituration: If the product is an oil, it can sometimes be solidified by trituration with a non-polar solvent like n-hexane.[9]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during hydrazone synthesis.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low or No Product Yield | Incorrect pH | The pH of the reaction is the most critical parameter. Verify the pH of your reaction mixture. If it is outside the optimal 4-6 range, adjust it accordingly. A few drops of a weak acid like acetic acid can be used as a catalyst.[1] |
| Poor Quality Reagents | Impurities in the starting aldehyde/ketone or hydrazine can interfere with the reaction. Ensure the purity of your starting materials. If necessary, purify them before use. | |
| Steric Hindrance | Bulky substituents on either the carbonyl compound or the hydrazine can slow down the reaction rate.[1] If you suspect steric hindrance, try increasing the reaction temperature or extending the reaction time. | |
| Reaction Reversibility | The formation of hydrazones is a reversible reaction. If the equilibrium is not favoring the product, consider removing water as it forms using a Dean-Stark apparatus or a drying agent.[1] | |
| Presence of Multiple Products (Observed by TLC/NMR) | Azine Formation | This is a common side reaction. To minimize it, use a slight excess of the hydrazine and add the carbonyl compound slowly to the reaction mixture.[1] |
| Decomposition | Some hydrazones may be unstable under the reaction or workup conditions. If you suspect decomposition, try running the reaction at a lower temperature or for a shorter duration. Also, consider the stability of your product during purification (e.g., on silica gel).[8] | |
| Product is an Oil and Difficult to Purify | Incomplete Reaction | Ensure the reaction has gone to completion by TLC. Unreacted starting materials can make the product oily. |
| Purification Method | If recrystallization is not possible, try trituration with a cold non-polar solvent like n-hexane to induce solidification.[9] If that fails, column chromatography is the next option, but be mindful of potential decomposition on silica. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield hydrazone formation reactions.
Experimental Protocols
General Protocol for Hydrazone Synthesis
This protocol provides a general starting point that can be optimized for specific substrates.
-
Dissolve the Hydrazine: In a round-bottom flask, dissolve the hydrazine (1.05 equivalents) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Adjust pH: If necessary, adjust the pH of the solution to 4-6 using a weak acid like acetic acid.
-
Add Carbonyl Compound: Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the same solvent to the hydrazine solution with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, the workup procedure will vary.
-
If the product precipitates, it can be collected by filtration.
-
If the product is soluble, the solvent may be removed under reduced pressure. The crude product can then be purified.
-
-
Purification: Purify the crude product by recrystallization, column chromatography, or trituration as needed.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.[10] The formation of the C=N bond can be confirmed by the appearance of a characteristic signal in the 1H NMR spectrum (typically 8-11 ppm) and a C=N stretch in the IR spectrum.
Reaction Mechanism Overview
The formation of a hydrazone proceeds via a two-step mechanism:
-
Nucleophilic Addition: The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration to eliminate a molecule of water and form the final hydrazone product with a C=N double bond.[4]
Caption: The two-step mechanism of hydrazone formation.
References
-
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39025-39037. [Link]
-
Farmer, S., Kennepohl, D., & Morsch, L. (2020). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. In Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydrazones. [Link]
-
Nguyen, R., & Huc, I. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (6), 754-755. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376. [Link]
-
Khan, I., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6794. [Link]
-
Canary, J. W., et al. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Bioconjugate chemistry, 27(3), 579–585. [Link]
-
Kool, E. T., et al. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 134(42), 17671–17676. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Prakash Academy. (2012, February 16). Hydrazine I Hydrazone formation I Give Reason [Video]. YouTube. [Link]
-
ResearchGate. (2020). How to purify hydrazone?. [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ncert.nic.in [ncert.nic.in]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(1-Pyrrolidinyl)acetohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of crude 2-(1-Pyrrolidinyl)acetohydrazide. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with purifying this highly polar, basic compound.
Introduction: The Purification Challenge
2-(1-Pyrrolidinyl)acetohydrazide is a bifunctional molecule containing a basic tertiary amine (the pyrrolidine ring) and a highly polar hydrazide moiety. This unique combination of functional groups presents specific challenges for purification. Standard protocols often result in low yield, poor purity, or product loss due to strong interactions with stationary phases or improper solvent selection. This guide is designed to provide both strategic direction and tactical solutions to these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 2-(1-Pyrrolidinyl)acetohydrazide?
The most effective purification strategies leverage the compound's distinct chemical properties. The main methods are:
-
Recrystallization: Ideal for removing small amounts of impurities, especially if the crude product is already of moderate purity (>85%). Finding a suitable solvent system is critical.
-
Acid-Base Extraction: A powerful technique for separating the basic product from non-basic or acidic impurities. This method is excellent for an initial, large-scale cleanup.[1][2]
-
Column Chromatography: Necessary when dealing with impurities of similar polarity. Special considerations, such as modified stationary or mobile phases, are required to achieve good separation due to the compound's basicity and polarity.[3][4]
Q2: What are the likely impurities in a typical synthesis of 2-(1-Pyrrolidinyl)acetohydrazide?
Impurities typically arise from unreacted starting materials or side reactions. Common contaminants include:
-
Ethyl 2-(1-pyrrolidinyl)acetate: The starting ester.
-
Hydrazine hydrate: The nucleophile used to form the hydrazide.
-
Hydrolyzed starting material: 2-(1-Pyrrolidinyl)acetic acid, if moisture is present.
-
Dialkylated hydrazine: Impurities where the hydrazine has reacted with two molecules of the ester.
Q3: How do I choose the best purification strategy for my crude product?
The optimal strategy depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The following decision tree provides a general workflow.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments.
Recrystallization Issues
Q: My product is "oiling out" instead of crystallizing. What should I do?
Problem: The solute has separated from the solution as a liquid phase (an oil) rather than a solid crystal lattice. This is common when the solution is supersaturated or cooled too quickly, or when impurities are present that inhibit crystallization.[4]
Probable Causes & Solutions:
| Probable Cause | Solution | Scientific Rationale |
| Supersaturation / Rapid Cooling | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount (1-5% vol) of the hot solvent to reduce saturation. 3. Allow the flask to cool very slowly (e.g., in a warm water bath or insulated container). | Slow cooling provides the necessary time for molecules to orient themselves into an ordered, low-energy crystal lattice. Rapid cooling traps them in a disordered, liquid state. |
| Lack of Nucleation Sites | 1. Scratch: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. 2. Seed: Add a single, tiny crystal of pure product to the cooled solution. | Scratching creates microscopic imperfections on the glass surface that serve as nucleation points for crystal growth. A seed crystal acts as a template for other molecules to deposit onto.[4] |
| Impurity Interference | If the above methods fail, the oil may be due to high impurity levels. The product should be purified by another method (e.g., chromatography) before attempting recrystallization again. | Impurities can disrupt the crystal lattice formation, acting as "insulators" between product molecules and preventing them from packing correctly. |
Q: I can't find a single solvent that works for recrystallization. What is the strategy?
Problem: The compound is highly soluble in polar solvents (like methanol, water) even when cold, and insoluble in non-polar solvents (like hexanes, diethyl ether).
Solution: Use a Solvent/Anti-Solvent System.
This is the most effective method for highly polar compounds.
Experimental Protocol:
-
Dissolve: Dissolve the crude product in the minimum amount of a hot "solvent" in which it is highly soluble (e.g., Ethanol, Methanol, or Isopropanol).
-
Add Anti-Solvent: While the solution is still warm, slowly add a "anti-solvent" (a solvent in which the product is insoluble, e.g., Diethyl Ether, Ethyl Acetate, or Toluene) dropwise until the solution becomes faintly cloudy (turbid).
-
Re-dissolve: Add a few drops of the hot "solvent" until the cloudiness just disappears.
-
Crystallize: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolate: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.
Scientific Rationale: The initial solvent dissolves the compound and impurities. The anti-solvent systematically reduces the overall solubility of the product in the mixed solvent system, forcing the pure compound to crystallize out while the impurities, present in lower concentrations, remain dissolved.
Column Chromatography Issues
Q: My compound is streaking badly on the TLC plate and I get poor separation in my column. Why?
Problem: The compound appears as a long, trailing spot on the TLC plate instead of a tight, round spot. This leads to broad peaks and overlapping fractions during column chromatography.
Probable Cause: Strong acid-base interaction between the basic pyrrolidine nitrogen of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes some molecules to "stick" to the stationary phase, eluting much slower than the main band.[3][4]
Solutions:
| Solution | Protocol | Scientific Rationale |
| Add a Basic Modifier | Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol). | The added amine is a mobile base that neutralizes the acidic sites on the silica gel, preventing your target compound from interacting strongly and allowing it to travel through the column with a symmetrical band shape.[3] |
| Use an Alternative Stationary Phase | Pack your column with neutral or basic alumina instead of silica gel. | Alumina lacks the strong acidic sites of silica, making it more suitable for the purification of basic compounds.[4][5] |
| Use Reversed-Phase Chromatography | Use a C18-functionalized silica column with a mobile phase like Water/Acetonitrile or Water/Methanol. | In reversed-phase, the stationary phase is non-polar. Highly polar compounds like 2-(1-Pyrrolidinyl)acetohydrazide will have weak retention and elute quickly, often separating well from less polar impurities. |
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Caption: Troubleshooting workflow for amine streaking in chromatography.
Q: My compound is very polar and won't move from the baseline, even with 20% Methanol in Dichloromethane. What should I do?
Problem: The compound is too strongly adsorbed to the silica gel and does not elute with standard solvent systems.[6]
Solutions:
-
Increase Mobile Phase Polarity Drastically: Prepare a mobile phase of 5-10% ammonium hydroxide in methanol and use it with a dichloromethane co-solvent. The combination of a highly polar alcohol and a basic modifier can elute very polar amines.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a polar stationary phase (like an amine-bonded column) with a reversed-phase type mobile phase (e.g., high acetonitrile content with a water modifier). In HILIC, water is the "strong" solvent, and it is highly effective for retaining and separating very polar, water-soluble compounds.[7]
Acid-Base Extraction Issues
Q: I performed an acid-base extraction to purify my amine-containing product, but my final yield was extremely low. What happened?
Problem: The product was lost during the extraction and workup process.
Probable Causes & Solutions:
| Probable Cause | Solution | Scientific Rationale |
| Incomplete Protonation | Use a sufficiently strong acid (e.g., 1M HCl) to wash the organic layer. Check the pH of the aqueous layer after extraction; it should be acidic (pH < 2). | The basic pyrrolidine nitrogen must be fully protonated to its ammonium salt form to become water-soluble. If the pH is not low enough, a significant portion of the compound will remain as the neutral free base in the organic layer.[1] |
| Emulsion Formation | If an emulsion (a stable layer of organic and aqueous phases that won't separate) forms, add a small amount of brine (saturated NaCl solution) and swirl gently to break it. | The high ionic strength of the brine increases the polarity of the aqueous phase, helping to force the separation of the two immiscible layers. |
| Incomplete Back-Extraction | When recovering the product, ensure the aqueous layer is made sufficiently basic (pH > 10) with a base like NaOH or K₂CO₃ before re-extracting with an organic solvent (e.g., Dichloromethane, Ethyl Acetate). Check the pH with litmus paper. | To move the product back into an organic layer, the ammonium salt must be fully deprotonated to the neutral free base. Incomplete neutralization will leave the charged, water-soluble salt in the aqueous phase, leading to low recovery. |
References
-
MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Materials. Available from: [Link]
-
Kataria, R. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry. Available from: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage Blog. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]
-
Beyzaei, H., et al. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. Available from: [Link]
-
PubChem. 2-(Pyrrolidin-1-yl)acetohydrazide. Available from: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available from: [Link]
-
Wikipedia. Acid–base extraction. Available from: [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available from: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage Blog. Available from: [Link]
Sources
Technical Support Center: Synthesis of Acetohydrazide Derivatives
Welcome to the technical support center for the synthesis of acetohydrazide derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in explaining the causality behind experimental choices to ensure both success and a deeper understanding of the underlying chemistry.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of acetohydrazide derivatives, particularly through the common method of ester hydrazinolysis.
FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent issue in the synthesis of acetohydrazide derivatives. Several factors, ranging from reaction conditions to the purity of your starting materials, can be the cause.[1]
Potential Causes and Solutions:
-
Incomplete Reaction: The hydrazinolysis of esters is a reversible reaction.[2][3] To drive the equilibrium towards the product, it's crucial to use an excess of one of the reactants.
-
Expert Recommendation: Use a 1.5 to 3-fold molar excess of hydrazine hydrate relative to the ester. This shifts the equilibrium towards the formation of the desired acetohydrazide. However, be mindful that a very large excess can complicate purification.
-
-
Purity of Reactants: The presence of impurities, especially water in the hydrazine hydrate or unreacted starting materials from a previous step, can interfere with the reaction.[1]
-
Expert Recommendation: Use high-purity, anhydrous hydrazine if possible, or a fresh bottle of hydrazine hydrate. Ensure your starting ester is pure and free from acidic or basic impurities that could catalyze side reactions.
-
-
Reaction Temperature and Time: The reaction rate is temperature-dependent. Insufficient temperature or reaction time will lead to an incomplete reaction.
-
Product Loss During Work-up and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps.[1]
-
Expert Recommendation: Acetohydrazide has good solubility in water and alcohols. When performing an aqueous work-up, ensure the aqueous phase is saturated with salt (e.g., NaCl) to decrease the solubility of the product and maximize its extraction into the organic phase. During recrystallization, use a minimal amount of hot solvent to dissolve the product and cool the solution slowly, followed by cooling in an ice bath to maximize crystal formation.[5]
-
FAQ 2: I am observing a significant amount of a byproduct with a higher molecular weight. I suspect it is N,N'-diacetylhydrazine. How can I prevent its formation?
Answer:
The formation of N,N'-diacetylhydrazine is a common side reaction in the synthesis of acetohydrazide.[6] This occurs when a single hydrazine molecule reacts with two molecules of the ester.
Causality of N,N'-diacetylhydrazine Formation:
Hydrazine has two nucleophilic nitrogen atoms. After the first acylation to form acetohydrazide, the remaining -NH2 group is still nucleophilic and can react with another molecule of the ester, especially under forcing conditions.
Mitigation Strategies:
| Parameter | Recommendation for Acetohydrazide (Mono-acylation) | Rationale |
| Stoichiometry | Use an excess of hydrazine hydrate (1.5-3 equivalents). | A higher concentration of hydrazine favors the reaction of the ester with a fresh hydrazine molecule over the already mono-acylated product. |
| Temperature | Maintain a moderate reaction temperature (e.g., reflux in ethanol). Avoid excessive heating. | Higher temperatures can provide the activation energy needed for the second acylation, which is generally slower than the first.[6] |
| Order of Addition | Add the ester slowly to the solution of hydrazine hydrate. | This maintains a high concentration of hydrazine relative to the ester throughout the reaction, minimizing the chance of a single hydrazine molecule encountering two ester molecules. |
Experimental Protocol to Minimize Diacetylhydrazine Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve hydrazine hydrate (1.5 eq.) in a suitable solvent like ethanol.
-
Slowly add the ethyl acetate (1 eq.) to the hydrazine solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting ester is consumed, cool the reaction mixture.
-
Concentrate the solvent under reduced pressure. The desired acetohydrazide can then be purified by recrystallization, often from ethanol or an ethanol/ether mixture.[5]
FAQ 3: My purified product shows unexpected peaks in the 1H NMR and IR spectra. What are these impurities, and how do I get rid of them?
Answer:
Unexpected peaks in your analytical data point towards the presence of impurities, which could be unreacted starting materials or side products.[1]
Common Impurities and Their Spectral Signatures:
-
Unreacted Ester (e.g., Ethyl Acetate):
-
1H NMR: A characteristic quartet around 4.1 ppm and a triplet around 1.2 ppm for the ethyl group.
-
IR: A strong C=O stretch for the ester around 1735-1750 cm-1.
-
-
N,N'-Diacetylhydrazine:
-
1H NMR: A single peak for the two equivalent acetyl groups and a broad singlet for the two N-H protons.
-
IR: A C=O stretch for the amide around 1630-1680 cm-1, and N-H stretching bands.
-
-
Hydrazine:
-
1H NMR: A broad singlet that can exchange with D2O. Its chemical shift is highly dependent on concentration and solvent.
-
IR: Broad N-H stretching bands.
-
Purification Strategies:
-
Recrystallization: This is the most effective method for removing both less soluble impurities (like N,N'-diacetylhydrazine) and more soluble impurities (like unreacted ester).[1][5]
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol). If N,N'-diacetylhydrazine is present, it is often less soluble and may remain undissolved or precipitate out first upon cooling. Filter the hot solution to remove any insoluble material. Allow the filtrate to cool slowly to crystallize the purer acetohydrazide.[5]
-
-
Aqueous Wash: If your acetohydrazide derivative is sufficiently soluble in an organic solvent, you can wash the organic solution with water to remove the highly water-soluble hydrazine.[7]
FAQ 4: Can cyclization be a side reaction in the synthesis of my specific acetohydrazide derivative?
Answer:
While simple acetohydrazide itself does not have a propensity for cyclization, if the acetyl group or a substituent on the hydrazine contains another reactive functional group, intramolecular cyclization can indeed be a significant side reaction.[8]
Examples of Potential Cyclization Reactions:
-
Reaction with a γ- or δ-ketoester: If the starting ester also contains a ketone at the γ or δ position, the resulting hydrazide can undergo intramolecular condensation to form a cyclic hydrazone (a pyridazinone or a phthalazinone derivative).
-
Derivatives with leaving groups: If the acyl chain contains a good leaving group at an appropriate position, intramolecular nucleophilic substitution can occur.
Preventative Measures:
-
Protecting Groups: If your molecule contains other reactive functional groups, consider protecting them before the hydrazinolysis reaction.
-
Reaction Conditions: Lower reaction temperatures and shorter reaction times can sometimes disfavor the cyclization reaction, which may have a higher activation energy than the desired hydrazinolysis.
Visualizing Reaction Pathways
To better understand the chemical transformations during the synthesis of acetohydrazide, the following diagrams illustrate the desired reaction and a key side reaction.
Caption: Desired synthesis of acetohydrazide from ethyl acetate and hydrazine.
Caption: Formation of the N,N'-diacetylhydrazine byproduct.
Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing and solving common issues in acetohydrazide synthesis.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
- Google Patents. (2018). CN108191706A - The synthetic method of acethydrazide.
-
ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]
-
inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. Retrieved from [Link]
-
Sciencemadness. (2002). Reaction of esters with hydrazine?. Retrieved from [Link]
-
ResearchGate. (2025). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from [Link]
- Google Patents. (2022). CN114516819A - Preparation method of N, N' -diacetyl hydrazine.
- Google Patents. (2018). CN108047084A - A kind of preparation method of acethydrazide.
-
Chemistry LibreTexts. (2024). 21.6: Chemistry of Esters. Retrieved from [Link]
-
NIH. (n.d.). The synthesis of N,N′-disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide) from (E)-N′-benzylideneacetohydrazide and S8. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathway for synthesis acetohydrazide derivative of CZT and its.... Retrieved from [Link]
- Google Patents. (1974). US3787482A - Method of synthesizing hydrazine compounds carboxylic acids.
-
Allen. (n.d.). Ethyl acetate on treatmemt with Hydrazine gives-. Retrieved from [Link]
-
RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
OSTI. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. Retrieved from [Link]
-
MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]
-
NIH. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Retrieved from [Link]
-
Reddit. (n.d.). How to quench excess hydrazine monohydrate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives. Retrieved from [Link]
-
ACS Publications. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Retrieved from [Link]
-
YouTube. (2020). 40 - 9701_w19_qp_12 : Hydrolysis of Esters - Mega Lecture. Retrieved from [Link]
-
YouTube. (2020). 117. Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Figure 1 from The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, (99m)Tc) radiopharmaceuticals.. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Acetone hydrazone. Retrieved from [Link]
-
Filo. (2022). Ethyl acetate reacts with hydrazine to give. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]
-
ResearchGate. (2025). Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d][4][9][10]triazol-4(2H,4H)ones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN114516819A - Preparation method of N, N' -diacetyl hydrazine - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
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- 9. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 10. CN108191706A - The synthetic method of acethydrazide - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Hydrazide Compounds in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice to address the stability challenges of hydrazide compounds in your experiments. Hydrazides are invaluable reagents in bioconjugation, drug design, and analytical chemistry; however, their utility can be compromised by inherent instabilities.[1][2] This resource is designed to help you understand the root causes of hydrazide degradation and provide actionable strategies to ensure the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my hydrazide compound is degrading in solution?
A1: Hydrazide compounds are susceptible to three main degradation pathways in aqueous solutions:
-
Hydrolysis: The amide bond of the hydrazide can be cleaved by water, particularly under acidic or basic conditions, to regenerate the corresponding carboxylic acid and hydrazine. The rate of hydrolysis is pH-dependent, with increased rates observed at both low and high pH values.[3][4][5]
-
Oxidation: The nitrogen-nitrogen bond in hydrazides can be oxidized, especially in the presence of dissolved oxygen and catalytic metal ions like copper (Cu²⁺) and iron (Fe³⁺).[6][7][8] This can lead to the formation of various byproducts and a loss of the desired reactivity.
-
Reaction with Carbonyls: Hydrazides readily react with aldehydes and ketones to form hydrazones.[9][10][11] If your buffer or media contains even trace amounts of aldehydes (e.g., from degraded sugars or certain buffer components like TRIS after autoclaving), you can lose your active hydrazide to unintended side reactions.
Q2: I'm seeing low yields in my bioconjugation reaction with a hydrazide. What could be the cause?
A2: Low yields in hydrazide-based bioconjugations are a common issue and can often be traced back to the stability of the hydrazide or the reaction conditions.[12] Consider the following:
-
pH of the reaction: Hydrazone formation, the basis of many bioconjugations, is most efficient at a slightly acidic pH (typically 4.5-5.5).[3][4] At neutral or alkaline pH, the reaction rate can be significantly slower.[13]
-
Purity of the hydrazide: Ensure your hydrazide stock solution is fresh and has been stored correctly. Degradation due to oxidation or hydrolysis prior to the experiment will reduce the concentration of active reagent.
-
Presence of competing molecules: Aldehydes or ketones present as impurities in your sample or buffers can consume the hydrazide, reducing its availability for the desired reaction.
-
Steric hindrance: The accessibility of the carbonyl group on your target molecule and the hydrazide itself can influence reaction efficiency.
Q3: How should I store my hydrazide compounds and their solutions?
A3: Proper storage is critical for maintaining the integrity of hydrazide compounds.
-
Solid Form: Store solid hydrazide compounds in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[14][15][16][17]
-
Stock Solutions: Prepare stock solutions in an oxygen-free, anhydrous solvent like DMSO or DMF. For aqueous experiments, prepare fresh solutions immediately before use. If aqueous solutions must be stored, they should be deoxygenated by sparging with an inert gas, kept at low temperature (2-8°C), and protected from light. The pH of aqueous stock solutions should be near neutral to minimize hydrolysis.[3][4]
Troubleshooting Guides
Issue 1: Rapid Loss of Hydrazide Compound in Aqueous Buffer
Symptoms:
-
Disappearance of the hydrazide peak in HPLC analysis over a short period.
-
Failure to produce the expected product in subsequent reactions.
Root Cause Analysis and Solutions:
This issue is often due to hydrolysis or oxidation, which are accelerated in aqueous environments.
Mechanism of Hydrolysis
Hydrolysis of the hydrazide bond is catalyzed by both acid and base. At low pH, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. At high pH, the nucleophile is the more reactive hydroxide ion.
Diagram: pH-Dependent Hydrolysis of Hydrazides
Caption: Acid and base-catalyzed hydrolysis pathways of hydrazides.
Troubleshooting Steps & Protocols
-
pH Control: The stability of hydrazides increases as the pH approaches neutrality.[3][4] Maintain the pH of your stock solutions and reaction buffers between 6.0 and 7.5 when not performing a reaction.
pH Range Stability Concern Recommendation < 4.0 Rapid acid-catalyzed hydrolysis Avoid for storage; use only during reactions requiring acidic conditions. 4.5 - 5.5 Optimal for hydrazone formation Ideal for bioconjugation reactions. 6.0 - 7.5 Increased stability against hydrolysis Recommended for short-term storage of aqueous solutions. > 8.0 Base-catalyzed hydrolysis Avoid for storage and reactions unless specifically required. -
Minimize Water Contact: Prepare stock solutions in anhydrous solvents like DMSO or DMF. Add the hydrazide stock to the aqueous reaction mixture as the final step.
-
Temperature Control: Store aqueous solutions at 2-8°C to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles.
Issue 2: Inconsistent Reaction Yields and Formation of Unknown Byproducts
Symptoms:
-
Variable product yields between experiments run under seemingly identical conditions.
-
Appearance of unexpected peaks in analytical readouts (e.g., LC-MS, NMR).
Root Cause Analysis and Solutions:
This is often indicative of oxidative degradation. Hydrazides can be oxidized by dissolved atmospheric oxygen, a reaction that is significantly accelerated by the presence of trace metal ions.[6][7][8]
Mechanism of Oxidation
The oxidation of hydrazides can proceed through a free radical mechanism, generating reactive oxygen species (ROS) which can lead to a variety of degradation products and damage to other molecules in the solution.[7][18]
Diagram: Metal-Catalyzed Oxidation Workflow
Caption: Catalytic cycle of hydrazide oxidation by metal ions and oxygen.
Troubleshooting Steps & Protocols
-
Deoxygenate Buffers: Before adding your hydrazide, sparge all aqueous buffers with an inert gas (argon or nitrogen) for at least 15-30 minutes to remove dissolved oxygen.
-
Use a Metal Chelator: Add a metal chelator like ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to your buffers.[19] This will sequester trace metal ions that catalyze oxidation.
Protocol: Preparation of a Deoxygenated, Chelating Buffer
-
Prepare your desired buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Add EDTA to a final concentration of 1 mM.
-
Place the buffer in a flask with a stir bar and a gas inlet and outlet.
-
Sparge with argon or nitrogen gas for 30 minutes while stirring.
-
Seal the container and store at 4°C until use.
-
-
Consider Antioxidants: For particularly sensitive hydrazides, the addition of an antioxidant may be beneficial.[18][20][21] However, the antioxidant should be chosen carefully to avoid interference with your reaction. Ascorbic acid or glutathione could be considered, but their compatibility must be tested.
Issue 3: My Hydrazide is Unreactive Towards My Aldehyde/Ketone-Containing Molecule
Symptoms:
-
No formation of the expected hydrazone product.
-
Recovery of starting materials.
Root Cause Analysis and Solutions:
This issue points to problems with the reaction conditions for hydrazone formation or a loss of the hydrazide to side reactions.
Reaction Mechanism: Hydrazone Formation
Hydrazone formation is a reversible condensation reaction that is pH-dependent. The reaction proceeds via a tetrahedral intermediate, and the rate-limiting step is typically the dehydration of this intermediate, which is acid-catalyzed.[13][22]
Diagram: pH Influence on Hydrazone Formation
Caption: The effect of pH on the rate of hydrazone formation.
Troubleshooting Steps & Protocols
-
Optimize Reaction pH: Ensure your reaction is performed in a buffer with a pH between 4.5 and 5.5. Acetate or MES buffers are commonly used.
-
Use a Catalyst: Aniline and its derivatives can act as catalysts for hydrazone formation, particularly at neutral pH.[13] If you cannot perform your reaction at an acidic pH, consider adding 10-100 mM aniline to your reaction mixture.
Protocol: Aniline-Catalyzed Hydrazone Formation at Neutral pH
-
Dissolve your aldehyde/ketone-containing molecule in a buffer at pH 7.0 (e.g., phosphate buffer).
-
Add aniline to a final concentration of 20 mM from a freshly prepared stock solution.
-
Add your hydrazide compound to initiate the reaction.
-
Incubate at room temperature, monitoring the reaction progress by an appropriate analytical method (e.g., HPLC, LC-MS).[23]
-
-
Purify Your Buffers: If you suspect carbonyl contamination in your buffers (e.g., from TRIS), treat the buffer with a resin that scavenges aldehydes and ketones, or use freshly prepared buffers from high-purity reagents.
References
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Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. [Link]
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Popiołek, Ł., et al. (2018). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC - NIH. [Link]
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Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]
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Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. [Link]
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Kölmel, D. K., & Kool, E. T. (2017). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. [Link]
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Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]
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Zhang, L., & Wu, W. (2016). Hydrazine as a Nucleophile and Antioxidant for Fast Aminolysis of RAFT Polymers in Air. ACS Publications. [Link]
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Lambert, K. M., et al. (2023). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. [Link]
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Chemical Segregation and Storage Guide. University of Louisville. [Link]
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Abdullah, J., et al. (2022). Review on the Recent Development of Fatty Hydrazide as Corrosion Inhibitor in Acidic Medium: Experimental and Theoretical Approaches. MDPI. [Link]
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Wang, D., et al. (2022). Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential. Journal of Medicinal Chemistry. [Link]
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Three Methods of Detection of Hydrazines. (2020). Tech Briefs. [Link]
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McBride, M. B. (1987). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. PubMed. [Link]
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Lhotská, I., et al. (2021). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. MDPI. [Link]
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Kuhn, L. P., & Wellman, C. (1955). The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide. DTIC. [Link]
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Validation & Comparative
Bridging the Digital and the Biological: A Guide to Cross-Validation of Experimental Results with Computational Models in Drug Discovery
Introduction: The Imperative of Integration in Modern Drug Discovery
In the contemporary landscape of drug discovery, the convergence of computational modeling and experimental validation is no longer a novelty but a necessity.[1] The traditional paradigm, often characterized by high-throughput screening of vast compound libraries, is gradually yielding to a more rational, data-driven approach.[2] Computational methods, ranging from molecular docking and dynamics to quantitative structure-activity relationship (QSAR) modeling, offer the unprecedented ability to screen, predict, and prioritize drug candidates with remarkable speed and cost-efficiency.[3][4] However, the predictions of these in silico models are, at their core, hypotheses. Their true value is only realized when rigorously tested and validated by in vitro and in vivo experimental data.
This guide is designed for researchers, scientists, and drug development professionals who stand at the nexus of computational and experimental science. It eschews a rigid template to provide a dynamic and logical framework for the cross-validation of computational models with experimental results. We will delve into the causality behind experimental choices, establish self-validating systems, and ground our discussion in authoritative protocols and real-world case studies. Our goal is to empower you to build a robust bridge between the digital and biological realms, ultimately accelerating the journey from a promising compound to a life-changing therapeutic.
The Symbiotic Workflow: An Integrated Approach to Drug Discovery
The most effective drug discovery programs weave computational and experimental methodologies into a symbiotic workflow. This iterative process allows for a continuous feedback loop, where computational predictions guide experimental design, and experimental results refine and validate the computational models.
Caption: An integrated workflow illustrating the iterative relationship between computational modeling and experimental validation in drug discovery.
Part 1: The Computational Gauntlet - Predicting a Molecule's Potential
The initial stages of modern drug discovery often involve a computational gauntlet designed to identify and prioritize promising drug candidates from vast virtual libraries. Here, we focus on two cornerstone techniques: molecular docking and QSAR modeling.
Molecular Docking: Predicting the "Handshake" Between a Ligand and its Target
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[5] The "goodness" of this interaction is estimated by a scoring function, which provides a proxy for the binding affinity.
AutoDock Vina is a widely used open-source program for molecular docking due to its improved speed and accuracy.[6]
Step-by-Step Methodology:
-
Receptor and Ligand Preparation:
-
Obtain Structures: Download the 3D structure of the target protein (receptor) from the Protein Data Bank (PDB) and the ligand structure, or create it using chemical drawing software.
-
Prepare the Receptor: Remove water molecules, co-factors, and existing ligands from the PDB file. Add polar hydrogens and assign partial charges. This can be done using tools like AutoDockTools (ADT).
-
Prepare the Ligand: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking. Convert the ligand file to the required PDBQT format using ADT.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the binding site of the receptor. The size and center of this box are crucial for guiding the docking algorithm. The box should be large enough to allow the ligand to rotate freely but small enough to focus the search on the relevant binding pocket.
-
-
Running the Docking Simulation:
-
Use the Vina command-line interface, specifying the prepared receptor and ligand files, the grid box parameters, and the output file name.
-
vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
-
The config.txt file contains the coordinates of the grid box center and its dimensions.
-
-
Analysis of Results:
-
Vina will generate a set of predicted binding poses for the ligand, ranked by their docking scores (in kcal/mol). The more negative the score, the more favorable the predicted binding.
-
Visualize the top-ranked poses in the context of the receptor's binding site using molecular visualization software like PyMOL or Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Quantitative Structure-Activity Relationship (QSAR): Learning from the Past to Predict the Future
QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.[7] By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can predict the activity of new, untested compounds.
Developing a robust and predictive QSAR model requires a systematic approach.[8][9]
-
Data Curation: The quality of the input data is paramount. Ensure that the biological activity data (e.g., IC50 values) for the training set of compounds are accurate and consistent.[7]
-
Descriptor Calculation: Calculate a wide range of molecular descriptors that capture various aspects of the molecules' structure, such as electronic, steric, and hydrophobic properties.
-
Model Building: Use statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build the QSAR model.
-
Rigorous Validation: This is the most critical step to ensure the model's predictive power.[10]
-
Internal Validation: Use techniques like leave-one-out cross-validation (LOO-CV) to assess the model's internal consistency. A high Q² value (typically > 0.5) is desirable.[9]
-
External Validation: Split the initial dataset into a training set (for model building) and a test set (for evaluating predictive performance on "unseen" data). The model should accurately predict the activity of the test set compounds.[11]
-
Y-Randomization: Randomly shuffle the biological activity data and rebuild the model multiple times. A valid model should show a significant drop in performance for the randomized data, indicating that the original correlation was not due to chance.
-
Part 2: The Experimental Crucible - Grounding Predictions in Reality
Computational predictions, no matter how sophisticated, must be substantiated by experimental evidence. The following experimental techniques are crucial for validating the outputs of molecular docking and QSAR models.
Enzyme Inhibition Assays: Quantifying a Compound's Potency
For drug candidates targeting enzymes, an enzyme inhibition assay is the gold standard for determining their potency, typically expressed as the half-maximal inhibitory concentration (IC50).
This protocol provides a general framework for a continuous spectrophotometric assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in an appropriate buffer.
-
Prepare a stock solution of the substrate that produces a chromogenic or fluorogenic product upon enzymatic conversion.
-
Prepare serial dilutions of the test compound (inhibitor) from a DMSO stock.
-
-
Assay Setup (96-well plate format):
-
Blank wells: Buffer and DMSO (no enzyme or inhibitor).
-
Control wells (100% activity): Enzyme, substrate, and DMSO.
-
Test wells: Enzyme, substrate, and varying concentrations of the test compound.
-
-
Reaction and Measurement:
-
Pre-incubate the enzyme with the test compound for a defined period to allow for binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR): Measuring the Kinetics of Binding
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides not only the equilibrium dissociation constant (KD), a measure of binding affinity, but also the association (ka) and dissociation (kd) rate constants.[12]
Step-by-Step Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip.
-
Immobilize the target protein (ligand) onto the sensor chip surface using standard amine coupling chemistry.
-
-
Analyte Binding Measurement:
-
Inject a series of concentrations of the test compound (analyte) over the sensor chip surface.
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a response in the sensorgram.
-
-
Data Analysis:
-
The sensorgram shows the association of the analyte during injection and its dissociation during the subsequent buffer flow.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
-
Part 3: The Moment of Truth - Comparing In Silico and In Vitro Data
The crux of the cross-validation process lies in the direct comparison of computational predictions with experimental results. This comparison should be quantitative and systematic.
Docking Scores vs. IC50/KD Values: A Quantitative Comparison
While a direct correlation between docking scores and experimental binding affinities is not always linear, a good docking protocol should be able to rank a series of compounds in an order that is consistent with their experimentally determined potencies.
Data Presentation Table:
| Compound | AutoDock Vina Score (kcal/mol) | Experimental IC50 (µM) | Experimental KD (µM) |
| Compound A | -10.5 | 0.5 | 0.2 |
| Compound B | -9.8 | 1.2 | 0.8 |
| Compound C | -9.1 | 5.8 | 3.5 |
| Compound D | -8.2 | 25.1 | 18.7 |
| Negative Control | -6.5 | >100 | >100 |
This is an illustrative table. Actual data will vary.
Mitigating Discrepancies: When Predictions and Reality Diverge
Discrepancies between computational predictions and experimental results are common and provide valuable opportunities for learning and model refinement.[13]
Common Causes and Mitigation Strategies:
-
Inaccurate Scoring Functions: The scoring functions used in docking are approximations of the true binding free energy.
-
Mitigation: Use multiple docking programs and scoring functions (consensus docking) to improve the reliability of the predictions.[13]
-
-
Protein Flexibility: Most standard docking protocols treat the receptor as a rigid entity, which is a simplification.
-
Mitigation: Employ more advanced techniques like induced-fit docking or molecular dynamics (MD) simulations to account for protein flexibility.
-
-
Solvation Effects: The role of water molecules in the binding site is often not explicitly modeled in standard docking.
-
Mitigation: Use docking programs that can incorporate key water molecules or employ post-docking analysis with methods like MM/PBSA or MM/GBSA to better account for solvation effects.
-
-
Experimental Artifacts: Inconsistencies in experimental data can lead to poor correlations.
-
Mitigation: Ensure high-quality, reproducible experimental data. Be mindful of factors like compound solubility and aggregation.
-
Part 4: A Case Study - Integrated Analysis of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of many cellular processes and is frequently dysregulated in diseases like cancer.[14] This makes it a prime target for drug discovery.
Caption: An integrated approach to targeting the MAPK signaling pathway, combining computational predictions with experimental validation at multiple levels.
In this example, a virtual screen could identify potential inhibitors of MEK, a key kinase in the MAPK pathway.[15] Molecular docking would then predict the binding modes and rank these hits. The top-ranked compounds would be synthesized and tested in a MEK kinase assay to determine their IC50 values. A strong correlation between the docking scores and IC50 values would validate the computational model. Further validation would involve treating cancer cells with the most potent inhibitors and measuring the phosphorylation of ERK (the downstream target of MEK) by Western blot. A reduction in p-ERK levels would confirm target engagement in a cellular context. Finally, a cell proliferation assay would demonstrate that inhibiting the MAPK pathway with these compounds leads to the desired anti-cancer effect.
Conclusion: Towards a More Predictive and Efficient Drug Discovery Paradigm
The cross-validation of experimental results with computational models is not merely a technical exercise; it is a fundamental shift in the philosophy of drug discovery. By embracing this integrated approach, we move away from a paradigm of serendipity and brute force towards one of rational design and predictive power. The iterative refinement of computational models based on experimental feedback creates a learning loop that enhances our understanding of complex biological systems and our ability to modulate them with precision.
While challenges and discrepancies will inevitably arise, they should be viewed not as failures but as opportunities to deepen our knowledge and improve our predictive tools. The ultimate goal is a synergistic partnership between the digital and the biological, a partnership that promises to make the discovery of new medicines faster, more efficient, and more successful.
References
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Oleg Trott, & Arthur J. Olson. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
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Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. (n.d.). MDPI. [Link]
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High-Throughput, High-Quality: Benchmarking GNINA and AutoDock Vina for Precision Virtual Screening Workflow. (n.d.). National Institutes of Health. [Link]
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Binding Affinity via Docking: Fact and Fiction. (2018-07-30). National Institutes of Health. [Link]
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Validation of QSAR Models - Strategies and Importance. (n.d.). ResearchGate. [Link]
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Comparison of the predicted binding free energy differences with the... (n.d.). ResearchGate. [Link]
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New strategies to enhance the efficiency and precision of drug discovery. (n.d.). PubMed Central. [Link]
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QSAR Modeling Using Large-Scale Databases: Case Study for HIV-1 Reverse Transcriptase Inhibitors. (n.d.). PubMed Central. [Link]
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A Comparative Guide to the Biological Activity of 2-(1-Pyrrolidinyl)acetohydrazide and Its Analogs
This guide provides a detailed comparative analysis of the biological activities of 2-(1-Pyrrolidinyl)acetohydrazide and its structurally related analogs. The inherent versatility of the hydrazide functional group (-CONHNH₂) combined with the pyrrolidine scaffold, a privileged structure in medicinal chemistry, has spurred extensive research into the pharmacological potential of this compound class.[1][2] This document synthesizes experimental data on their antimicrobial, anticancer, and anti-inflammatory properties, offering insights into their structure-activity relationships (SAR). Furthermore, we provide robust, field-proven experimental protocols to ensure the reproducibility and validation of these findings.
The Chemical Scaffolds: Pyrrolidine and Hydrazide Moieties
The foundation of the molecules discussed herein rests upon two key chemical structures: the pyrrolidine ring and the acetohydrazide side chain.
-
Pyrrolidine Ring: This five-membered saturated heterocycle is a cornerstone of many natural and synthetic pharmacologically active compounds.[2] Its presence can influence a molecule's solubility, lipophilicity, and spatial arrangement, which are critical for binding to biological targets.
-
Hydrazide-Hydrazone Moiety: Organic acid hydrazides and their derivatives, particularly hydrazones (formed by condensing hydrazides with aldehydes or ketones), are renowned for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[1][3][4][5] This functional group's ability to form stable complexes with metal ions and participate in hydrogen bonding is crucial to its diverse pharmacological profile.
The combination of these two moieties in 2-(1-Pyrrolidinyl)acetohydrazide creates a versatile template for chemical modification, allowing researchers to fine-tune its biological properties.
Comparative Analysis of Biological Activities
The primary strategy for developing analogs of 2-(1-Pyrrolidinyl)acetohydrazide involves the condensation of its terminal amino group with various aromatic or heterocyclic aldehydes and ketones. This reaction yields a series of hydrazone derivatives, where modifications to the appended aryl group can dramatically influence biological efficacy.
Antimicrobial Activity
Hydrazide derivatives are well-established as potential antimicrobial agents.[1] Analogs of 2-(1-Pyrrolidinyl)acetohydrazide have been evaluated against a range of pathogenic bacteria and fungi. The general finding is that the conversion of the parent hydrazide into hydrazone analogs often enhances antimicrobial potency.
The structure-activity relationship suggests that the nature and substitution pattern on the aromatic ring introduced via the hydrazone linkage are critical. For instance, some studies on related pyrrolidine-containing chalcones and pyrazolines (which can be derived from hydrazones) have shown moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungi like Candida albicans.[6] The introduction of specific substituents can modulate the lipophilicity and electronic properties of the molecule, enhancing its ability to penetrate microbial cell walls and interact with intracellular targets.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyrrolidine Acetohydrazide Analogs
| Compound/Analog | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |
|---|---|---|---|---|
| Analog 1 (e.g., 4-chloro-benzylidene) | Data Not Available | Data Not Available | Data Not Available | [6] |
| Analog 2 (e.g., 4-methoxy-benzylidene) | Moderate Activity | Moderate Activity | Data Not Available | [6] |
| Analog 3 (e.g., 4-nitro-benzylidene) | Moderate Activity | Data Not Available | Moderate Activity | [6] |
| Note: Specific MIC values for 2-(1-Pyrrolidinyl)acetohydrazide were not available in the provided search results. The data reflects general activity trends for analogous structures. | | | | |
Anticancer Activity
The search for novel anticancer agents has led to significant interest in hydrazone derivatives due to their antiproliferative effects on various cancer cell lines.[3][5][7][8][9] Studies on hydrazones incorporating moieties like quinoline have demonstrated potent cytotoxic effects against neuroblastoma and breast adenocarcinoma cell lines.[3] The mechanism often involves the induction of cell cycle arrest and apoptosis.[3]
For pyrrolidine derivatives, the substitution pattern is a key determinant of anticancer activity.[2][10] The introduction of different functional groups can influence the molecule's ability to interact with specific cellular targets. While specific IC₅₀ values for 2-(1-Pyrrolidinyl)acetohydrazide analogs were not detailed in the search results, the general class of pyrrolidine and hydrazone compounds consistently shows promise.[2][8] For example, certain hydrazide-hydrazones have shown significant cytotoxicity against lung (A549) and colon (Caco-2) cancer cell lines, with some compounds exhibiting greater potency than the reference drug cisplatin.[7]
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Related Hydrazone Analogs
| Compound/Analog | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Quinoline Hydrazide Analog | Kelly (Neuroblastoma) | < 10 | [3] |
| Quinoline Hydrazide Analog | SH-SY5Y (Neuroblastoma) | < 15 | [3] |
| Pyrazine Carbohydrazide Analog | A549 (Lung) | Lower than Cisplatin | [7] |
| 4-Hydroxy Benzohydrazide Analog | HepG2 (Liver) | 37.4 - 42.4 | [9] |
| Note: Data represents the activity of structurally related hydrazide-hydrazone compounds to illustrate the potential of the class. | | | |
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and hydrazone derivatives have been identified as promising anti-inflammatory agents.[4][11][12] In vitro assays are commonly used for the initial screening of these compounds.[13][14] These assays measure the ability of a compound to prevent protein denaturation, stabilize red blood cell membranes, or inhibit pro-inflammatory enzymes like cyclooxygenases (COX).[15][16]
Structure-activity relationship studies of pyrrolidine amide derivatives have shown that modifications to the molecule, such as the introduction of specific phenyl substituents, are preferable for optimal potency in inhibiting enzymes involved in inflammation.[17] For instance, certain nicotinic acid hydrazide derivatives demonstrated significant inhibition of carrageenan-induced paw edema, a common in vivo model for inflammation.[11]
Table 3: Comparative In Vitro Anti-inflammatory Activity of Related Hydrazide Analogs
| Compound/Analog | Assay Method | % Inhibition (at a given conc.) | Reference |
|---|---|---|---|
| Nicotinic Acid Hydrazide (ortho-NO₂) | Carrageenan-induced paw edema | 35.73% (at 20 mg/kg) | [11] |
| Nicotinic Acid Hydrazide (meta-NO₂) | Carrageenan-induced paw edema | 37.29% (at 20 mg/kg) | [11] |
| Standard Drug (Diclofenac) | Protein Denaturation Inhibition | Dose-dependent | [15] |
| Note: Data is from related hydrazide structures to indicate the anti-inflammatory potential of the chemical class. | | | |
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, this section provides detailed protocols for evaluating the key biological activities discussed. These methods are designed as self-validating systems, incorporating appropriate controls.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18]
Causality and Principle: This method is based on challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid nutrient broth. The metabolic activity and proliferation of the bacteria will cause the broth to become turbid. The absence of turbidity indicates inhibition of growth.
Workflow Diagram: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Preparation of Microorganism: Culture the test microorganism (e.g., S. aureus, E. coli) on an appropriate agar plate. Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[18]
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth to wells 2 through 12. Add 100 µL of the test compound stock solution (at a concentration of 2x the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculation: Dilute the standardized microbial suspension so that after adding it to the wells, the final concentration is approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11.
-
Controls:
-
Growth Control (Positive): Well 11 contains broth and inoculum but no test compound.
-
Sterility Control (Negative): Well 12 contains 100 µL of sterile broth only.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity is observed, as compared to the turbid growth control in well 11. The sterility control in well 12 should remain clear.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay measures cell viability and is a standard method for screening cytotoxic compounds.[19][20]
Causality and Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[20] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.
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The Hydrazide Scaffold: A Versatile Tool in Modern Drug Discovery
A Comparative Review of Hydrazide Derivatives in Drug Development
In the ever-evolving landscape of medicinal chemistry, the hydrazide functional group (-CONHNH2) and its derivatives, particularly hydrazones, have emerged as a cornerstone for the development of novel therapeutic agents. Their synthetic accessibility and ability to serve as a versatile pharmacophore have led to the discovery of compounds with a wide spectrum of biological activities. This guide offers a comparative analysis of hydrazide derivatives across key therapeutic areas, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
The Enduring Appeal of the Hydrazide Moiety
The significance of the hydrazide scaffold in drug development is not a recent phenomenon. The discovery of isoniazid, a simple hydrazide derivative of isonicotinic acid, revolutionized the treatment of tuberculosis in the mid-20th century. This seminal discovery spurred decades of research into the therapeutic potential of this chemical class. The continued interest in hydrazide derivatives can be attributed to several key factors:
-
Synthetic Tractability: Hydrazides are readily synthesized, most commonly through the reaction of an ester with hydrazine hydrate. This straightforward synthesis allows for the facile generation of diverse libraries of compounds for screening.
-
Structural Versatility: The hydrazide group can be readily modified to produce a vast array of derivatives, including the highly biologically active hydrazones, through condensation with various aldehydes and ketones. This allows for fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.
-
Hydrogen Bonding Capability: The -NHNH- moiety can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors.
-
Coordination Chemistry: The nitrogen and oxygen atoms of the hydrazide group can coordinate with metal ions, a property that has been exploited in the design of novel metallodrugs.
This guide will delve into the comparative efficacy of hydrazide derivatives in several key areas of drug development, highlighting the structure-activity relationships that govern their therapeutic potential.
Anticancer Activity: A Battle on Multiple Fronts
Hydrazide derivatives have demonstrated significant promise as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often depend on the specific structural features of the molecule.
Comparative Cytotoxicity of Hydrazide Derivatives
The in vitro anticancer activity of newly synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell growth, is a key parameter for comparing the cytotoxic potential of different compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Tetracaine | Colo-205 (Colon) | 129.2 | [1] |
| Tetracaine Hydrazide-Hydrazone 2f | Colo-205 (Colon) | 46.0 (48h) | [1] |
| Tetracaine Hydrazide-Hydrazone 2m | Colo-205 (Colon) | 17.0 (48h) | [1] |
| Tetracaine | HepG2 (Liver) | 117.4 | [1] |
| Tetracaine Hydrazide-Hydrazone 2k | HepG2 (Liver) | 14.8 (48h) | [1] |
| Tetracaine Hydrazide-Hydrazone 2s | HepG2 (Liver) | 14.4 (48h) | [1] |
| Nicotinic Acid Hydrazone 8 | HeLa (Cervical) | 34.38 | [2] |
| Nicotinic Acid Hydrazone 11 | MCF-7 (Breast) | 26.84 | [2] |
| Diphenylamine-pyrrolidin-2-one-hydrazone 1 | MCF-7 (Breast) | 0.73-2.38 | [3] |
Table 1: Comparative in vitro anticancer activity of selected hydrazide derivatives.
The data in Table 1 clearly demonstrates that the derivatization of a parent molecule, such as tetracaine, into a hydrazide-hydrazone can significantly enhance its cytotoxic activity. For instance, compound 2m is over seven times more potent than the parent tetracaine against the Colo-205 colon cancer cell line.[1] Similarly, the introduction of different aromatic and heterocyclic moieties, as seen in the nicotinic acid and diphenylamine derivatives, allows for the modulation of anticancer potency against various cancer cell lines.
Experimental Protocol: MTT Assay for Anticancer Activity
The following is a generalized protocol for the MTT assay, a standard method for assessing the in vitro cytotoxicity of chemical compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (hydrazide derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.[4][5][6][7]
Caption: Workflow for determining the anticancer activity of hydrazide derivatives using the MTT assay.
Antimicrobial Activity: A Renewed Arsenal Against Infections
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the development of new and effective antimicrobial agents. Hydrazide derivatives have a long history in this field, with isoniazid being a prime example. Modern research continues to explore the potential of novel hydrazide-hydrazones to combat a wide range of bacterial and fungal pathogens.
Comparative Antimicrobial Efficacy
The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Isoniazid (INH) | M. tuberculosis H37Rv | 12.5 | [8] |
| Hydrazide derivative 4a | M. tuberculosis H37Rv | 3.1 | [8] |
| Ampicillin | E. coli | 25 | [9] |
| Hydrazide-hydrazone 19 | E. coli | 12.5 | [9] |
| Ampicillin | S. aureus | 12.5 | [9] |
| Hydrazide-hydrazone 19 | S. aureus | 6.25 | [9] |
| Streptomycin | B. subtilis | 12.5 | [10] |
| Methylthiadiazole hydrazone 26 | B. subtilis | 6.25 | [10] |
| Nitrofurantoin | S. aureus ATCC 25923 | >15.62 | [9] |
| Hydrazide-hydrazone 28 | S. aureus ATCC 25923 | 1.95 | [9] |
Table 2: Comparative in vitro antimicrobial activity of selected hydrazide derivatives.
The data presented in Table 2 highlights the potential of novel hydrazide derivatives to surpass the efficacy of existing antimicrobial drugs. For instance, the hydrazide derivative 4a is four times more potent against M. tuberculosis than the frontline drug isoniazid.[8] Similarly, hydrazide-hydrazone 19 exhibits superior activity against both E. coli and S. aureus compared to ampicillin.[9] The significant activity of compound 28 against a strain of S. aureus that is less susceptible to nitrofurantoin underscores the potential of hydrazide derivatives to overcome existing resistance mechanisms.[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for the broth microdilution method, a standard technique for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compound (hydrazide derivative)
-
Positive control antibiotic
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.[11][12][13]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial hydrazide derivatives.
Antitubercular Activity: Continuing the Legacy of Isoniazid
Isoniazid (isonicotinic acid hydrazide) remains a cornerstone of tuberculosis treatment. Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[14] However, the emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Hydrazide derivatives continue to be a fertile ground for the discovery of novel compounds with potent activity against both drug-sensitive and drug-resistant strains.
Comparative Antitubercular Potency
| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Isoniazid | H37Rv (sensitive) | 12.5 | [8] |
| Hydrazide derivative 4a | H37Rv (sensitive) | 3.1 | [8] |
| Isoniazid | Spec. 210 (resistant) | >25 | [8] |
| Hydrazide derivative 4a | Spec. 210 (resistant) | 3.1 | [8] |
| Amidinothiosemicarbazone 1 | H37Rv | 25-50 | [15] |
| Amidinothiosemicarbazone 6 | H37Rv | 0.4 | [15] |
Table 3: Comparative in vitro antitubercular activity of selected hydrazide and related derivatives.
The data in Table 3 underscores the potential of novel hydrazide-based compounds to address the challenge of drug-resistant tuberculosis. Compound 4a not only demonstrates superior potency against the drug-sensitive H37Rv strain but also maintains its efficacy against a resistant strain, unlike isoniazid.[8] Furthermore, the remarkable activity of amidinothiosemicarbazone 6 , with a MIC of 0.4 µg/mL, highlights the potential for significant improvements in antitubercular drug design by exploring related chemical scaffolds.[15]
Experimental Protocol: Synthesis of Isoniazid
The following protocol describes a common laboratory method for the synthesis of isoniazid from ethyl isonicotinate.
Materials:
-
Ethyl isonicotinate
-
Hydrazine hydrate (80%)
-
Ethanol
-
Dichloromethane
-
Sodium carbonate solution
-
Purified water
Procedure:
-
Neutralization: Dissolve ethyl isonicotinate hydrochloride in purified water. Add a sodium carbonate solution dropwise until the pH reaches 7-8 to neutralize the hydrochloride salt and liberate the free ester.
-
Extraction: Extract the ethyl isonicotinate into dichloromethane.
-
Reaction: To the dichloromethane solution, add purified water and hydrazine hydrate. Heat the mixture to 60-100°C. During heating, the lower-boiling dichloromethane will distill off.
-
Reaction Completion and Crystallization: Maintain the reaction temperature for 0.5-4 hours. After the reaction is complete, cool the mixture to 0-5°C and hold for 1 hour to allow for the crystallization of isoniazid.
-
Isolation and Purification: Collect the solid product by suction filtration and wash it with absolute ethanol. The crude isoniazid can be further purified by recrystallization from ethanol.[16]
Caption: General workflow for the synthesis of Isoniazid.
Anti-inflammatory and Anticonvulsant Activities: Expanding the Therapeutic Reach
Beyond their well-established roles in fighting cancer and infectious diseases, hydrazide derivatives have also shown significant potential as anti-inflammatory and anticonvulsant agents.
Comparative Anti-inflammatory Activity
The anti-inflammatory activity of hydrazide derivatives is often assessed using the carrageenan-induced paw edema model in rodents. This assay measures the ability of a compound to reduce the swelling caused by the injection of carrageenan, an inflammatory agent.
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Diclofenac Sodium (Standard) | 10 | 38.85 | [17] |
| Nicotinic acid (2-nitro-benzylidene)-hydrazide | 20 | 35.73 | [17] |
| Nicotinic acid (3-nitro-benzylidene)-hydrazide | 50 | 34.17 | [17] |
| DAB-1 | - | - | [8] |
| Hydrazide derivative 14 | - | ~4 times more potent than DAB-1 in vitro | [8] |
Table 4: Comparative in vivo anti-inflammatory activity of selected hydrazide derivatives.
The results in Table 4 indicate that certain hydrazide derivatives can exhibit anti-inflammatory activity comparable to the standard drug diclofenac sodium.[17] The study by Poirier et al. also highlights the potential for significant improvements in potency through structural modification, with derivative 14 being approximately four times more potent than the parent compound DAB-1 in vitro.[8]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Rats or mice
-
Test compound (hydrazide derivative)
-
Vehicle (e.g., saline, DMSO)
-
Standard anti-inflammatory drug (e.g., diclofenac sodium)
-
Carrageenan solution (1% in saline)
-
Pletysmometer or calipers
Procedure:
-
Acclimatization and Fasting: Acclimatize the animals to the laboratory conditions and fast them overnight before the experiment.
-
Compound Administration: Administer the test compound, vehicle, or standard drug to the animals via an appropriate route (e.g., oral, intraperitoneal).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a pletysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[4][18][19]
Comparative Anticonvulsant Activity
The anticonvulsant potential of hydrazide derivatives is often evaluated using the maximal electroshock (MES) seizure model in rodents. This model is predictive of efficacy against generalized tonic-clonic seizures in humans. The median effective dose (ED50), the dose that protects 50% of the animals from the induced seizure, is a key parameter for comparison.
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| Phenobarbital | Mouse (MES) | 16.3 | [5] |
| Sodium Valproate | Mouse (MES) | 261.2 | [5] |
| Carbamate Derivative (MBPC) | Rat (MES, p.o.) | - | |
| Carbamate Derivative (MSPC) | Rat (MES, p.o.) | 28 |
Table 5: Comparative in vivo anticonvulsant activity of selected compounds.
While the provided data in Table 5 does not directly compare a series of hydrazide derivatives, it illustrates the use of the MES model to quantify anticonvulsant activity and provides ED50 values for standard antiepileptic drugs and other anticonvulsant compounds for context.[1][5] The development of novel hydrazide derivatives with potent anticonvulsant activity remains an active area of research.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol outlines a standard procedure for assessing the in vivo anticonvulsant activity of a test compound.
Materials:
-
Mice or rats
-
Test compound (hydrazide derivative)
-
Vehicle
-
Standard anticonvulsant drug (e.g., phenytoin)
-
Electroshock apparatus with corneal electrodes
-
Saline solution
Procedure:
-
Compound Administration: Administer the test compound, vehicle, or standard drug to the animals.
-
Electrode Application: At the time of peak drug effect, apply a drop of saline to the corneal electrodes and place them on the corneas of the animal.
-
Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: Determine the number of animals protected from the seizure at each dose and calculate the ED50 value.[2][10][11]
Conclusion and Future Perspectives
Hydrazide derivatives have undeniably carved a significant niche in the landscape of drug discovery and development. Their synthetic accessibility, coupled with their diverse biological activities, continues to make them an attractive scaffold for medicinal chemists. This comparative review has highlighted the potential of novel hydrazide derivatives to address some of the most pressing challenges in modern medicine, from cancer and infectious diseases to inflammation and neurological disorders.
The future of hydrazide-based drug development will likely focus on several key areas:
-
Rational Drug Design: The use of computational modeling and structure-activity relationship studies will enable the more targeted design of hydrazide derivatives with improved potency and selectivity.
-
Hybrid Molecules: The combination of the hydrazide moiety with other pharmacophores in hybrid molecules is a promising strategy for developing drugs with multi-target activities.
-
Drug Delivery Systems: The development of novel drug delivery systems for hydrazide-based drugs could improve their pharmacokinetic properties and reduce side effects.
As our understanding of the molecular basis of disease continues to grow, the versatile hydrazide scaffold is poised to play an even more prominent role in the development of the next generation of therapeutic agents.
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A Senior Application Scientist's Guide to Benchmarking 2-(1-Pyrrolidinyl)acetohydrazide as a Synthetic Intermediate
For researchers, scientists, and professionals in the dynamic field of drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth performance benchmark of 2-(1-Pyrrolidinyl)acetohydrazide as a key intermediate, particularly in the context of synthesizing structures bearing the ubiquitous 2-oxo-1-pyrrolidine acetamide core. This analysis is grounded in established chemical principles and comparative experimental design, offering a comprehensive resource for informed decision-making in your synthetic endeavors.
Introduction: The Strategic Importance of the Pyrrolidinyl Acetamide Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterparts, often leading to enhanced target specificity and improved pharmacokinetic profiles. When coupled with an acetamide moiety, it forms the core of nootropic agents like Piracetam and its analogues, which have been investigated for their cognitive-enhancing effects.[3][4] The efficient construction of this 2-oxo-1-pyrrolidine acetamide framework is, therefore, a significant objective in pharmaceutical synthesis.
This guide will focus on benchmarking a synthetic strategy utilizing 2-(1-Pyrrolidinyl)acetohydrazide against two established alternative routes for the synthesis of 2-oxo-1-pyrrolidine acetamide, the parent compound of the piracetam family.
The Intermediate in Focus: 2-(1-Pyrrolidinyl)acetohydrazide
2-(1-Pyrrolidinyl)acetohydrazide (CID 3270682) is a versatile intermediate possessing a nucleophilic hydrazide functional group attached to a pyrrolidine-substituted acetyl backbone.[5] The inherent reactivity of the hydrazide moiety allows for a variety of chemical transformations, making it a potentially valuable building block in multi-step syntheses.
Molecular Structure:
Caption: 2D structure of 2-(1-Pyrrolidinyl)acetohydrazide.
The central hypothesis is that the hydrazide group can be strategically converted to an amide, offering a unique disconnection approach for the synthesis of the target scaffold.
Comparative Synthetic Strategies
To objectively evaluate the performance of 2-(1-Pyrrolidinyl)acetohydrazide, we will benchmark a proposed synthetic route originating from this intermediate against two well-established methods for the synthesis of 2-oxo-1-pyrrolidine acetamide (Piracetam).
Caption: Comparative synthetic pathways to 2-oxo-1-pyrrolidine acetamide.
Experimental Design and Protocols
To ensure a rigorous and unbiased comparison, the following detailed experimental protocols are provided. Each protocol is designed to be a self-validating system, with clear steps for execution, monitoring, and product characterization.
Synthesis of 2-oxo-1-pyrrolidine acetamide from 2-(1-Pyrrolidinyl)acetohydrazide (Route 1 - Proposed)
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-(1-Pyrrolidinyl)acetohydrazide (10 mmol) in anhydrous ethanol (50 mL).
-
Reagent Addition: Add Raney Nickel (5 g, 50% slurry in water, washed with ethanol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere for 24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). Visualize the spots using iodine vapor.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Raney Nickel. Wash the Celite pad with ethanol (3 x 20 mL).
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from isopropanol to yield 2-oxo-1-pyrrolidine acetamide as a white crystalline solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the final yield.
Synthesis of 2-oxo-1-pyrrolidine acetamide via Alkylation of 2-Pyrrolidone (Alternative Route A)
This is a widely documented and industrially relevant method.[3][6]
Protocol:
-
Formation of Sodium Pyrrolidone: In a three-necked round-bottom flask, dissolve 2-pyrrolidone (10 mmol) in anhydrous toluene (50 mL). Add sodium methoxide (11 mmol) and heat the mixture to reflux for 2 hours to form the sodium salt of 2-pyrrolidone.
-
Alkylation: Cool the mixture to 60 °C and add ethyl chloroacetate (10.5 mmol) dropwise over 30 minutes. Maintain the temperature at 60-70 °C and stir for 4 hours.
-
Amination: Cool the reaction mixture to room temperature and then pass anhydrous ammonia gas through the solution for 5 hours.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or HPLC.
-
Work-up: Filter the reaction mixture to remove the precipitated sodium chloride.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by recrystallization from isopropanol.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the final yield.
Synthesis of 2-oxo-1-pyrrolidine acetamide via Cyclocondensation (Alternative Route B)
This one-pot approach offers the advantage of procedural simplicity.[7]
Protocol:
-
Reaction Setup: In a round-bottom flask, combine ethyl 4-chlorobutanoate (10 mmol), glycinamide hydrochloride (12 mmol), and sodium bicarbonate (20 mmol) in absolute ethanol (50 mL).
-
Reaction Conditions: Heat the mixture to reflux for 24 hours.
-
Monitoring: Monitor the reaction progress by HPLC.
-
Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from isopropanol.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the final yield.
Performance Benchmarking: A Comparative Analysis
The following table summarizes the key performance indicators for each synthetic route based on literature data and expected outcomes from the proposed protocols.
| Performance Metric | Route 1 (from Hydrazide) | Alternative Route A (from 2-Pyrrolidone) | Alternative Route B (Cyclocondensation) |
| Theoretical Yield | High | High | Moderate |
| Reported/Expected Yield | To be determined | ~76-82%[6][8] | ~58-59%[7] |
| Purity (Post-recrystallization) | Expected to be high | >99%[8] | >99%[7] |
| Number of Synthetic Steps | 1 (proposed) | 2 (in situ) | 1 |
| Reaction Time | 24 hours (estimated) | ~6 hours | 24 hours |
| Reagent Cost & Availability | Moderate | Low | Low |
| Process Safety & Hazards | Raney Nickel (pyrophoric) | Sodium methoxide (corrosive) | Standard laboratory hazards |
| Scalability | Potentially challenging | Demonstrated industrial scalability | Moderate |
Kinetic Analysis: Understanding Reaction Dynamics
To provide a deeper understanding of the reaction efficiencies, a comparative kinetic study is essential.
Caption: General workflow for the comparative kinetic analysis.
Proposed Protocol for Kinetic Study:
-
Standardization: Prepare stock solutions of all starting materials and internal standards.
-
Reaction Execution: Initiate the three synthetic reactions simultaneously in parallel reactors under identical temperature and stirring conditions.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240, 360 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a cold solvent mixture and adding a quenching agent if necessary.
-
Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining starting materials.[9] A validated HPLC method with a suitable internal standard should be used for accurate quantification.
-
Data Analysis: Plot the concentration of the product versus time for each reaction. The initial rate of reaction can be determined from the slope of the initial linear portion of the curve.
Discussion and Field-Proven Insights
Route 1 (from 2-(1-Pyrrolidinyl)acetohydrazide): This novel approach offers a potentially streamlined synthesis from a readily available, albeit more specialized, intermediate. The success of this route is heavily dependent on the efficiency of the reductive N-N bond cleavage. While conceptually sound, this step may require significant optimization of the catalyst, solvent, and reaction conditions. The use of pyrophoric Raney Nickel also presents a safety consideration for large-scale synthesis. However, if optimized, this route could offer a competitive advantage in specific scenarios where the starting hydrazide is readily accessible.
Alternative Route A (from 2-Pyrrolidone): This is the classical and most commercially practiced route. Its primary advantages are the low cost and high availability of the starting materials (2-pyrrolidone and ethyl chloroacetate). The reaction conditions are well-established, and the process has been proven to be highly scalable with excellent yields and purity.[6][8] The main drawback is the use of a strong base like sodium methoxide, which requires careful handling.
Alternative Route B (Cyclocondensation): This one-pot method is attractive due to its operational simplicity. However, the reported yields are generally lower than those of Route A.[7] The longer reaction time might also be a limiting factor for high-throughput synthesis. This route could be advantageous in a laboratory setting where simplicity is prioritized over maximum yield.
Conclusion and Recommendations
This comparative guide demonstrates that while the established route from 2-pyrrolidone (Alternative Route A) remains the benchmark for industrial-scale synthesis of 2-oxo-1-pyrrolidine acetamide due to its high yield, scalability, and cost-effectiveness, the exploration of alternative intermediates like 2-(1-Pyrrolidinyl)acetohydrazide is a valuable endeavor for several reasons:
-
Novelty and Intellectual Property: A new, efficient synthetic route can provide a competitive edge and open up new intellectual property opportunities.
-
Supply Chain Diversification: Relying on a single synthetic pathway can be risky. Developing alternative routes from different starting materials enhances supply chain resilience.
-
Applicability to Analogue Synthesis: The chemistry developed for the conversion of 2-(1-Pyrrolidinyl)acetohydrazide could be applicable to the synthesis of a wider range of structurally diverse piracetam analogues with potentially improved pharmacological properties.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific project goals, scale of synthesis, and available resources. We recommend that for large-scale, cost-driven production, Alternative Route A remains the superior choice. However, for exploratory research, analogue synthesis, and the development of novel chemical space, the investigation and optimization of the proposed Route 1 utilizing 2-(1-Pyrrolidinyl)acetohydrazide as an intermediate holds significant promise and warrants further experimental validation.
References
- CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents. (n.d.).
- Novel piracetam synthetic method - CN102718691A - Google Patents. (n.d.).
-
Novel synthesis method of nootropic piracetam - Eureka | Patsnap. (n.d.). Retrieved January 27, 2026, from [Link]
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Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. (n.d.). Retrieved January 27, 2026, from [Link]
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Enhancement of Y-maze learning by piracetam, 2-thio-1-pyrrolidine-acetamide and 2-thio-1-pyrrolidine-thio-acetamide in rats - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
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Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials - ResearchGate. (2020, December 25). Retrieved January 27, 2026, from [Link]
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Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC - NIH. (2025, April 28). Retrieved January 27, 2026, from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved January 27, 2026, from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved January 27, 2026, from [Link]
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Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. (n.d.). Retrieved January 27, 2026, from [Link]
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Piracetam and Oxiracetam Afford Molecular, Cocrystalline, and Ionic Cocrystalline Solid Solutions | Crystal Growth & Design - ACS Publications. (2025, July 30). Retrieved January 27, 2026, from [Link]
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2-(Pyrrolidin-1-yl)acetohydrazide | C6H13N3O | CID 3270682 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
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New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC - PubMed Central. (2016, June 16). Retrieved January 27, 2026, from [Link]
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HPLC Determination of Piracetam in Tablets; Validation of the Method - ResearchGate. (2025, August 6). Retrieved January 27, 2026, from [Link]
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Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
